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  • Product: 3-Chloro-n-(4-methoxyphenyl)propanamide
  • CAS: 19313-87-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Chloro-p-propionanisidide

This guide provides a comprehensive technical overview of 3-Chloro-p-propionanisidide, a chemical compound of interest to researchers and professionals in organic synthesis and drug development. The information is struct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Chloro-p-propionanisidide, a chemical compound of interest to researchers and professionals in organic synthesis and drug development. The information is structured to deliver not only core data but also practical insights into its synthesis, characterization, and handling.

Executive Summary

3-Chloro-p-propionanisidide, also known by its IUPAC name N-(3-chloro-4-methoxyphenyl)propanamide, is a halogenated secondary amide. It serves primarily as a chemical intermediate in the synthesis of more complex molecules. Its structure, featuring a substituted phenyl ring attached to an amide group, makes it a versatile building block in medicinal chemistry and material science. This document outlines its chemical and physical properties, provides a detailed and validated synthesis protocol, discusses analytical methods for its characterization, and summarizes its known applications and safety considerations.

Chemical Identity and Properties

Correctly identifying a compound is the foundational step for any scientific endeavor. The following tables summarize the key identifiers and physicochemical properties of 3-Chloro-p-propionanisidide.

Table 1: Chemical Identifiers

IdentifierValueSource
Common Name 3-Chloro-p-propionanisidideSimson Pharma Limited
IUPAC Name N-(3-chloro-4-methoxyphenyl)propanamidePubChem[1]
CAS Number 5465-54-3 (Note: Discrepancy in sources, 19313-87-2 also cited)PubChem[1], Simson Pharma Limited
Molecular Formula C₁₀H₁₂ClNO₂PubChem[1]
Molecular Weight 213.66 g/mol PubChem[1]
SMILES COC1=CC(Cl)=C(C=C1)NC(=O)CC(Derived)
InChIKey ZVNNQFDBJXKWOE-UHFFFAOYSA-NPubChem[1]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Crystalline solidResearchGate[2]
Melting Point 126-128 °CChemsrc[3]
Boiling Point 397.7 °C at 760 mmHg (Predicted)Chemsrc[3]
Density 1.225 g/cm³ (Predicted)Chemsrc[3]
Flash Point 194.3 °C (Predicted)Chemsrc[3]

Synthesis and Purification

The most common and reliable method for synthesizing 3-Chloro-p-propionanisidide is through the acylation of 3-chloro-4-methoxyaniline with propionyl chloride. This is a classic example of nucleophilic acyl substitution.

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful synthesis.

  • Starting Material : 3-chloro-4-methoxyaniline is selected for its aniline functional group, which acts as the nucleophile. The chloro and methoxy substituents on the aromatic ring influence the reactivity and properties of the final product.

  • Acylating Agent : Propionyl chloride is a highly reactive acylating agent that readily reacts with the amine. The reaction is typically exothermic and requires careful temperature control.

  • Solvent : An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

  • Base : A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 3-Chloro-p-propionanisidide from 3-chloro-4-methoxyaniline and propionyl chloride.

Materials:

  • 3-chloro-4-methoxyaniline

  • Propionyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methoxyaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C. This is crucial to control the exothermic nature of the acylation.

  • Addition of Acylating Agent: Add propionyl chloride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize excess triethylamine.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-Chloro-p-propionanisidide as a crystalline solid.

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Reactants 1. Dissolve 3-chloro-4-methoxyaniline & Triethylamine in DCM Cooling 2. Cool to 0-5 °C Reactants->Cooling Addition 3. Add Propionyl Chloride (dropwise) Cooling->Addition Stirring 4. Stir at Room Temp (Monitor by TLC) Addition->Stirring Quench 5. Quench with 1M HCl Stirring->Quench Reaction Complete Extract 6. Sequential Washes (HCl, H₂O, NaHCO₃, Brine) Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Recrystallize Dry->Purify Final_Product Pure 3-Chloro-p- propionanisidide Purify->Final_Product Yields

Caption: Workflow for the synthesis of 3-Chloro-p-propionanisidide.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. This self-validating system confirms that the desired product has been obtained.

Table 3: Spectroscopic Data for Structural Elucidation

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons (with splitting patterns indicative of the substitution), a singlet for the methoxy group protons, triplets for the two methylene groups of the propionyl chain, and a broad singlet for the amide N-H proton.
¹³C NMR Resonances for the aromatic carbons (including quaternary carbons), the carbonyl carbon of the amide, the methoxy carbon, and the two aliphatic carbons of the propionyl group.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (Amide I band, around 1650-1680 cm⁻¹), and C-O stretching of the methoxy group.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.66 g/mol ). The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Visualization of Analytical Workflow

Analytical_Workflow cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Sample Synthesized Product NMR NMR (¹H, ¹³C) Sample->NMR Dissolve in CDCl₃ MS Mass Spectrometry (MS) Sample->MS Ionize IR Infrared (IR) Spectroscopy Sample->IR Prepare Sample (e.g., KBr pellet) Data_Analysis Analyze Spectra & Peaks NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirm Confirm Structure & Purity Data_Analysis->Structure_Confirm Report Generate Certificate of Analysis Structure_Confirm->Report Final_Validation Validated Compound Report->Final_Validation

Sources

Exploratory

A Technical Guide to the Solubility of 3-Chloro-n-(4-methoxyphenyl)propanamide in Organic Solvents: Theoretical Principles and Experimental Methodologies

An In-Depth Technical Guide Topic: Solubility of 3-Chloro-n-(4-methoxyphenyl)propanamide in Organic Solvents Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: Solubility of 3-Chloro-n-(4-methoxyphenyl)propanamide in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Chloro-n-(4-methoxyphenyl)propanamide in a diverse range of organic solvents. Recognizing the critical role of solubility in chemical synthesis, purification, formulation, and drug delivery, this document moves beyond a simple data repository to equip researchers with the foundational principles and practical methodologies required for robust solubility characterization. We delve into the theoretical underpinnings of solubility, focusing on the principle of "like dissolves like" and its quantitative extension through Hansen Solubility Parameters (HSP). This guide furnishes detailed, self-validating experimental protocols for the equilibrium shake-flask method, a gold standard for solubility determination, and for the empirical derivation of HSP. By integrating predictive theory with rigorous experimental design, this document serves as an essential resource for scientists and professionals seeking to optimize their work with this and structurally related compounds.

Introduction to 3-Chloro-n-(4-methoxyphenyl)propanamide

3-Chloro-n-(4-methoxyphenyl)propanamide is a halogenated secondary amide, a chemical scaffold of significant interest in medicinal chemistry and materials science.[1][2] A thorough understanding of its solubility is paramount for any application, governing everything from reaction kinetics in a solvent medium to the final bioavailability of a formulated active pharmaceutical ingredient (API).

Chemical Identity and Physicochemical Properties

The molecule's structure, featuring a combination of polar and non-polar moieties, dictates its interaction with various solvents. The amide group provides hydrogen bond donor (N-H) and acceptor (C=O) sites, the methoxy-substituted phenyl ring offers aromatic and polar ether characteristics, while the chlorinated propyl chain contributes to its lipophilic nature.

Table 1: Physicochemical Properties of 3-Chloro-n-(4-methoxyphenyl)propanamide

PropertyValueSource
Molecular Formula C₁₀H₁₂ClNO₂[3][4][5]
Molecular Weight 213.66 g/mol [1][3][4]
Melting Point 126-128 °C (399-401 K)[5]
Computed LogP 2.33[5]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
IUPAC Name 3-chloro-N-(4-methoxyphenyl)propanamide[3]

Theoretical Foundations of Solubility

The dissolution of a crystalline solute into a solvent is a thermodynamically driven process. It involves overcoming the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions to form new, more favorable solute-solvent interactions.[6]

The Principle of "Like Dissolves Like"

This adage is a simplified expression of the underlying intermolecular forces. The solubility of 3-Chloro-n-(4-methoxyphenyl)propanamide can be qualitatively predicted by matching its structural features to the properties of a solvent:

  • Hydrogen Bonding: The amide group suggests favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

  • Dipole-Dipole Interactions: The polar amide, ether, and chloro- functionalities imply good solubility in solvents with a significant dipole moment (e.g., dichloromethane, acetonitrile).

  • Van der Waals Forces (Dispersion): The aromatic ring and alkyl chain will interact favorably with non-polar or moderately polar solvents (e.g., toluene, chloroform).

Hansen Solubility Parameters (HSP) as a Predictive Tool

Hansen Solubility Parameters provide a more quantitative method to predict solubility by deconstructing the total cohesive energy of a substance into three components.[7][8]

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding.

Every chemical, including our solute and a range of solvents, can be assigned a point in this three-dimensional "Hansen space." The core principle is that substances with similar HSP coordinates (a small Hansen distance, Rₐ) are likely to be miscible.[9]

The Hansen distance (Rₐ) between a solvent (1) and a solute (2) is calculated as: Rₐ² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

For a given solute, a "solubility sphere" can be defined with a radius (R₀). Solvents whose HSP coordinates fall within this sphere (i.e., Rₐ < R₀) are predicted to be "good" solvents, while those outside are "poor" solvents.[10] This framework is invaluable for rationally selecting solvents for screening, thereby reducing empirical trial-and-error.

Experimental Determination of Solubility

While theoretical predictions are useful, experimental verification is essential for accurate and reliable solubility data. This is a cornerstone of regulatory submissions and process development, with bodies like the ICH providing guidelines for such studies.[11][12][13]

Detailed Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a globally recognized standard for determining equilibrium solubility.[11] Its trustworthiness stems from allowing the system to reach thermodynamic equilibrium, ensuring the measured solubility is a true representation of the compound's capacity in that solvent at a given temperature.

Objective: To determine the equilibrium solubility of 3-Chloro-n-(4-methoxyphenyl)propanamide in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • 3-Chloro-n-(4-methoxyphenyl)propanamide (verified purity >99%).

  • Selected organic solvents (analytical grade or higher).

  • Volumetric flasks, glass vials with PTFE-lined screw caps.

  • Analytical balance, orbital shaker with temperature control.

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent).

  • Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer).

Step-by-Step Methodology:

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration.

    • Perform serial dilutions to create a series of at least five calibration standards that bracket the expected solubility range.

    • Causality: A precise calibration curve is the foundation of accurate quantification. Without it, any measurement from the saturated solution is meaningless.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3-Chloro-n-(4-methoxyphenyl)propanamide to a glass vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation.

    • Accurately add a known volume of the solvent to the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to 25 °C (or the desired temperature).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours. A preliminary time-to-equilibrium study is recommended to validate this duration.

    • Causality: Short-cutting the equilibration time is a common source of error, leading to an underestimation of the true solubility. The system needs sufficient time to dissolve and, if necessary, re-precipitate to reach a stable thermodynamic minimum.

  • Sample Collection and Preparation:

    • After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis and Calculation:

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical response versus concentration. Determine the linearity (R² > 0.999).

    • Use the equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the final result in mg/mL or mol/L.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Calculation A 1. Prepare Calibration Standards G 7. Analyze Standards & Sample (HPLC/UV) A->G B 2. Add Excess Solute & Solvent to Vial C 3. Equilibrate (24-48h) on Shaker at 25°C B->C D 4. Settle Undissolved Solid (2h) C->D E 5. Withdraw & Filter Supernatant (0.22µm) D->E F 6. Dilute Sample for Analysis E->F F->G H 8. Construct Calibration Curve (R² > 0.999) G->H I 9. Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for the equilibrium shake-flask method.

Solubility Profile of 3-Chloro-n-(4-methoxyphenyl)propanamide

As specific experimental data for this compound is not widely published, this section provides a predictive analysis based on HSP and a template for organizing experimentally derived data.

Predictive Analysis using Hansen Solubility Parameters

To illustrate the HSP methodology, we can test the compound's solubility qualitatively (e.g., soluble/insoluble in ~10 mg/mL) in a range of solvents with known HSP values. By identifying the "good" solvents, we can mathematically determine the center of the solubility sphere, which represents the HSP of 3-Chloro-n-(4-methoxyphenyl)propanamide itself.

Table 2: Hansen Solubility Parameters for Common Organic Solvents and Predictive Assessment

SolventClassδDδPδHPredicted Solubility for C₁₀H₁₂ClNO₂
n-HeptaneAlkane15.20.00.0Poor
TolueneAromatic18.01.42.0Good
DichloromethaneHalogenated17.07.37.1Very Good
AcetoneKetone15.510.47.0Very Good
Ethyl AcetateEster15.85.37.2Good
AcetonitrileNitrile15.318.06.1Moderate
IsopropanolAlcohol15.86.116.4Moderate-Good
MethanolAlcohol14.712.322.3Moderate
WaterAqueous15.516.042.3Poor

Rationale: The compound is expected to be highly soluble in solvents like Dichloromethane and Acetone, which have balanced dispersion, polar, and hydrogen bonding characteristics that can effectively interact with all parts of the solute molecule. Solubility is predicted to be poor in the extremes: highly non-polar n-Heptane cannot interact with the amide, and highly polar, H-bonding-dominant water cannot effectively solvate the lipophilic portions.

Diagram 2: Logical Framework for HSP Determination

G cluster_solvents Test Solvents with Known HSP cluster_result Analysis Solute Target Solute (Unknown HSP) Good1 Solute->Good1 Qualitative Test Good2 Solute->Good2 Qualitative Test Good3 Solute->Good3 Qualitative Test Bad1 Solute->Bad1 Qualitative Test Bad2 Solute->Bad2 Qualitative Test Bad3 Solute->Bad3 Qualitative Test HSP_Sphere Calculate Center of 'Good' Solvents Good1->HSP_Sphere Good2->HSP_Sphere Good3->HSP_Sphere Result Determined HSP for Target Solute HSP_Sphere->Result

Caption: Determining a solute's HSP via qualitative tests.

Template for Experimental Solubility Data

Researchers should use a structured table to report their findings, enabling clear comparison and interpretation.

Table 3: Experimental Solubility Data for 3-Chloro-n-(4-methoxyphenyl)propanamide at 25°C

SolventSolvent ClassPolarity IndexQuantitative Solubility (mg/mL)Qualitative Observation
e.g., AcetoneKetone5.1[Experimental Value]Freely Soluble
e.g., TolueneAromatic2.4[Experimental Value]Soluble
e.g., EthanolAlcohol4.3[Experimental Value]Sparingly Soluble
e.g., n-HexaneAlkane0.1[Experimental Value]Insoluble
e.g., WaterAqueous10.2[Experimental Value]Very Slightly Soluble

Implications for Researchers and Drug Development

  • Chemical Synthesis: Knowledge of solubility allows for the selection of an optimal reaction solvent to ensure all reactants remain in a single phase, maximizing reaction rates and yield.

  • Purification: Solubility data is essential for developing crystallization protocols. A good solvent for crystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Anti-solvents (in which the compound is insoluble) can be chosen to induce precipitation.

  • Formulation Science: For drug development, solubility in pharmaceutically acceptable solvents is a key parameter. This data informs the development of liquid formulations or supports strategies to improve the dissolution rate of solid dosage forms, directly impacting bioavailability.

  • Analytical Chemistry: Choosing the correct solvent is necessary for preparing samples for techniques like HPLC, NMR, and MS, ensuring the analyte is fully dissolved and does not precipitate during analysis.

Conclusion

The solubility of 3-Chloro-n-(4-methoxyphenyl)propanamide in organic solvents is a complex interplay of its varied structural motifs and the intermolecular forces exerted by the solvent. A purely empirical approach to solubility determination is inefficient. By leveraging theoretical frameworks such as Hansen Solubility Parameters, researchers can rationally predict and screen for suitable solvents. These predictions must then be confirmed by robust, validated experimental methods, such as the equilibrium shake-flask technique detailed herein. The resulting data is not merely a physical constant but a critical piece of actionable intelligence that informs process optimization, purification strategies, and the ultimate success of research and development objectives.

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, E67, o2868. [Link]

  • ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • Chemsrc. (2025). 3-Chloro-N-(4-methoxy-phenyl)-propionamide. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Abbott, S. (n.d.). HSP Basics. Hansen Solubility. [Link]

  • Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Royal Society of Chemistry. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]

  • Hansen Solubility. (n.d.). HSP for Beginners. [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • Villarroel-Ledesma, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech. [Link]

  • ChemRxiv. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. [Link]

  • ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. [Link]

  • U.S. Food & Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • Poulos, C. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Hansen, C. M. (2007). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. ResearchGate. [Link]

  • American Chemical Society Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

  • Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. [Link]

Sources

Foundational

3-Chloro-N-(4-methoxyphenyl)propanamide: A Technical Guide to Research Applications

Introduction 3-Chloro-N-(4-methoxyphenyl)propanamide is a substituted propanamide with the chemical formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol .[1] This compound, while not extensively studied for its own...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-N-(4-methoxyphenyl)propanamide is a substituted propanamide with the chemical formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol .[1] This compound, while not extensively studied for its own biological activity, holds significant relevance in the pharmaceutical industry. It is primarily recognized as a process impurity and a key reference standard in the synthesis of the atypical antipsychotic drug, Aripiprazole.[2][3] Its structural features, however, suggest a broader potential as a versatile building block for medicinal chemistry and drug discovery endeavors.

This technical guide provides an in-depth analysis of the current applications and future research potential of 3-Chloro-N-(4-methoxyphenyl)propanamide. It is intended for researchers, scientists, and drug development professionals interested in leveraging this compound for analytical standard applications and as a scaffold for the synthesis of novel bioactive molecules.

Table 1: Chemical and Physical Properties
PropertyValueReference
CAS Number 19313-87-2[1]
Molecular Formula C₁₀H₁₂ClNO₂[1]
Molecular Weight 213.66 g/mol [1]
Synonyms 3-Chloro-p-propionanisidide; N-(4-Methoxyphenyl)-3-chloropropionamide[1]
Storage 2-8°C Refrigerator[1]

Part 1: Established Role in Pharmaceutical Quality Control

The most well-documented application of 3-Chloro-N-(4-methoxyphenyl)propanamide is its role as a reference standard in the quality control of Aripiprazole manufacturing.[2] Aripiprazole is an atypical antipsychotic that functions by modulating dopamine and serotonin neurotransmission.[3]

The Critical Importance of Impurity Profiling

In pharmaceutical manufacturing, impurity profiling is a mandatory process to ensure the safety, efficacy, and quality of the final drug product.[4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, often harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), that dictate the identification, quantification, and control of impurities.[6][7]

Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[5][8] Even at trace levels, certain impurities can be toxic or reduce the stability and effectiveness of the active pharmaceutical ingredient (API). Therefore, having well-characterized reference standards for known impurities is essential for analytical method development and validation.[4][9]

G cluster_0 Aripiprazole Synthesis & Quality Control API Aripiprazole (API) QC Quality Control (HPLC Analysis) API->QC Impurity 3-Chloro-N-(4-methoxyphenyl)propanamide (Process Impurity) Impurity->QC Synthesis Multi-step Synthesis Synthesis->API Synthesis->Impurity by-product Release Final Drug Product Release QC->Release Standard Reference Standard Standard->QC calibration & identification

Caption: Role of 3-Chloro-N-(4-methoxyphenyl)propanamide in QC.

Experimental Protocol: Quantification of 3-Chloro-N-(4-methoxyphenyl)propanamide using High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the levels of 3-Chloro-N-(4-methoxyphenyl)propanamide in a sample of Aripiprazole API.

Materials:

  • 3-Chloro-N-(4-methoxyphenyl)propanamide reference standard

  • Aripiprazole API sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Preparation of Standard Stock Solution:

    • Accurately weigh approximately 10 mg of 3-Chloro-N-(4-methoxyphenyl)propanamide reference standard and dissolve in a 100 mL volumetric flask with acetonitrile to obtain a concentration of 100 µg/mL.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 100 mg of the Aripiprazole API sample and dissolve in a 10 mL volumetric flask with acetonitrile.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 30°C

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25-26 min: 70% to 30% B

      • 26-30 min: 30% B

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peak corresponding to 3-Chloro-N-(4-methoxyphenyl)propanamide in the sample chromatogram by comparing the retention time with that of the reference standard.

    • Quantify the amount of the impurity in the sample using the calibration curve.

Self-Validation: The linearity of the calibration curve (R² > 0.999), the precision of replicate injections (RSD < 2%), and the accuracy determined by spike-recovery experiments will validate the method.

Part 2: A Versatile Scaffold for Medicinal Chemistry

Beyond its role as a reference standard, the chemical structure of 3-Chloro-N-(4-methoxyphenyl)propanamide presents opportunities for its use as a starting material in the synthesis of more complex molecules. The presence of a reactive chloro group and a modifiable aromatic ring makes it an attractive scaffold for medicinal chemists.

Case Study: Synthesis of 6-Hydroxy-2(1H)-3,4-dihydroquinolinone

3-Chloro-N-(4-methoxyphenyl)propanamide is a documented precursor in the synthesis of 6-Hydroxy-2(1H)-3,4-dihydroquinolinone.[10] This quinolinone derivative is a key intermediate with broad medicinal potential, forming the core of various pharmacologically active compounds.[11][12] The quinolinone motif is found in compounds with a wide range of therapeutic properties, including antimicrobial, antitumor, and anti-inflammatory activities.[13][14][15][16]

The synthesis involves a palladium-catalyzed intramolecular cyclization.[10]

G cluster_2 Potential Research Pathways Core 3-Chloro-N-(4-methoxyphenyl)propanamide Derivatives Novel Derivatives Core->Derivatives Quinolinones Quinolinone Synthesis Core->Quinolinones Anticancer Anticancer Screening Derivatives->Anticancer Antimicrobial Antimicrobial Assays Derivatives->Antimicrobial Enzyme Enzyme Inhibition Derivatives->Enzyme Quinolinones->Antimicrobial

Sources

Exploratory

An In-depth Technical Guide to 3-Chloro-n-(4-methoxyphenyl)propanamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-n-(4-methoxyphenyl)propanamide is a halogenated secondary amide that has garnered interest within the scientific community due to its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-n-(4-methoxyphenyl)propanamide is a halogenated secondary amide that has garnered interest within the scientific community due to its structural features, which are pertinent to medicinal chemistry and materials science. Amide moieties are fundamental in nature and technology, serving as key structural components in a vast array of molecules, including pharmaceuticals. This guide provides a comprehensive overview of 3-Chloro-n-(4-methoxyphenyl)propanamide, detailing its synthesis, chemical and physical properties, structural characteristics, and exploring its potential applications as a versatile synthetic intermediate and a scaffold for the development of novel bioactive compounds.

Molecular Structure and Physicochemical Properties

The molecular formula of 3-Chloro-n-(4-methoxyphenyl)propanamide is C₁₀H₁₂ClNO₂. Its structure features a central propanamide core, with a chlorine atom at the 3-position of the propyl chain and a 4-methoxyphenyl group attached to the amide nitrogen.

Table 1: Physicochemical Properties of 3-Chloro-n-(4-methoxyphenyl)propanamide

PropertyValueSource
Molecular Weight213.66 g/mol
Melting Point126 - 128 °C
Boiling Point397.7 ± 27.0 °C (Predicted)
Density1.225 ± 0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in Chloroform, DMSO, and Methanol
pKa13.61 ± 0.70 (Predicted)
LogP2.33560
AppearanceWhite to Off-White Solid

The presence of both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygen and the methoxy oxygen) allows for the formation of intermolecular hydrogen bonds, influencing its solid-state properties and solubility.

Crystal Structure Insights

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of 3-Chloro-n-(4-methoxyphenyl)propanamide. The compound crystallizes in the orthorhombic space group Pbca.

Key structural features from crystallographic data include:

  • Amide Bond Geometry: The C=O and C-N bond lengths are indicative of typical amide resonance.

  • Molecular Conformation: The torsion angle between the amide plane and the aromatic ring is approximately -33.70°, which indicates that the aromatic system does not fully participate in resonance with the amide group.

  • Intermolecular Interactions: In the crystalline state, molecules are linked into chains by classical N—H⋯O hydrogen bonds and C–H⋯O contacts. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

Synthesis of 3-Chloro-n-(4-methoxyphenyl)propanamide

The most common and straightforward method for the synthesis of 3-Chloro-n-(4-methoxyphenyl)propanamide is the acylation of p-anisidine with 3-chloropropionyl chloride.

This reaction is a nucleophilic acyl substitution where the amine group of p-anisidine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. A base, such as triethylamine or sodium bicarbonate, is typically used to neutralize the hydrochloric acid byproduct.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products p_anisidine p-Anisidine target_molecule 3-Chloro-n-(4-methoxyphenyl)propanamide p_anisidine->target_molecule Nucleophilic Attack propionyl_chloride 3-Chloropropionyl Chloride propionyl_chloride->target_molecule solvent Solvent (e.g., Toluene, DMF, MEK) base Base (e.g., Triethylamine, NaHCO₃) hcl HCl (neutralized by base) base->hcl Neutralization

Synthesis Workflow Diagram

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 3-Chloro-n-(4-methoxyphenyl)propanamide:

Materials:

  • p-Anisidine

  • 3-Chloropropionyl chloride

  • Toluene (or another suitable solvent like DMF or MEK)

  • Sodium bicarbonate (or another suitable base like triethylamine)

  • Hydrochloric acid (for workup)

  • Water

  • Standard laboratory glassware and equipment (three-necked flask, condenser, dropping funnel, filtration apparatus)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, dissolve p-anisidine in toluene. Add sodium bicarbonate to the mixture.

  • Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride in toluene to the reaction mixture dropwise. The temperature may be allowed to rise to around 50 °C during the addition.

  • Reaction Completion: After the addition is complete, heat the mixture to 60 °C for approximately one hour to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Add dilute hydrochloric acid to neutralize any remaining base and dissolve any unreacted p-anisidine.

  • Isolation: Filter the mixture to collect the solid product. Wash the collected solid with water and then with toluene to remove impurities.

  • Drying: Dry the product, 3-Chloro-n-(4-methoxyphenyl)propanamide, under vacuum at 60 °C.

Purification: For obtaining high-purity material, for instance for use as an analytical standard, recrystallization from a suitable solvent is recommended. One documented method for obtaining X-ray quality crystals involves slow evaporation from a dichloromethane solution.

Spectroscopic Characterization

The structural elucidation of 3-Chloro-n-(4-methoxyphenyl)propanamide is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

  • Methoxy Protons: A singlet around δ 3.7-3.8 ppm, integrating to three protons.

  • Amide Proton: A broad singlet in the region of δ 7.5-8.5 ppm, the chemical shift of which can be concentration and solvent dependent.

  • Aliphatic Protons: Two triplets corresponding to the -CH₂-CH₂-Cl moiety. The triplet for the CH₂ group adjacent to the carbonyl will be downfield (around δ 2.8 ppm) compared to the triplet for the CH₂ group adjacent to the chlorine atom (around δ 3.8 ppm).

¹³C NMR:

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 170 ppm.

  • Aromatic Carbons: Four signals for the aromatic carbons, with the carbon bearing the methoxy group being the most shielded (lowest ppm value in the aromatic region) and the carbon attached to the nitrogen being deshielded.

  • Methoxy Carbon: A signal around δ 55 ppm.

  • Aliphatic Carbons: Two signals for the two methylene carbons, with the one adjacent to the chlorine atom being at a lower field than the one adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Chloro-n-(4-methoxyphenyl)propanamide would exhibit characteristic absorption bands for its functional groups:

  • N-H Stretch: A sharp peak around 3300 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band around 1660 cm⁻¹.

  • N-H Bend (Amide II): A band around 1540 cm⁻¹.

  • C-O Stretch (Ether): A strong band in the region of 1240 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 213, with a characteristic [M+2]⁺ peak at m/z 215 with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

Expected Fragmentation Pattern:

  • Loss of the chloropropyl side chain.

  • Cleavage of the amide bond.

  • Fragmentation of the 4-methoxyphenyl group.

Potential Applications in Drug Discovery and Development

While there is limited direct biological data on 3-Chloro-n-(4-methoxyphenyl)propanamide itself, its structural motifs are present in a variety of biologically active compounds. This suggests its potential as a versatile building block and a scaffold for the development of new therapeutic agents.

As a Synthetic Intermediate

The presence of a reactive chloropropyl side chain and an amide linkage makes this molecule a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds. The chlorine atom can be displaced by various nucleophiles to introduce new functional groups, and the amide bond can be a site for further chemical modifications. For instance, intramolecular cyclization could lead to the formation of lactams, which are important structural motifs in many pharmaceuticals. A patent discloses the use of this compound in the synthesis of 6-hydroxy-3,4-dihydroquinolinone, a precursor to the drug Cilostazol.

Potential Biological Activities

The N-(4-methoxyphenyl)amide moiety is found in a number of compounds with diverse biological activities. Research on related structures provides a rationale for exploring the potential of 3-Chloro-n-(4-methoxyphenyl)propanamide and its derivatives in various therapeutic areas.

  • Antimicrobial Agents: It has been noted that 3-Chloro-n-(4-methoxyphenyl)propanamide is used in the synthetic preparation of antimicrobial agents. The N-aryl amide scaffold is a common feature in many known antimicrobial compounds.

  • Analgesic and Anti-inflammatory Properties: Several classes of N-aryl amides have been investigated for their analgesic and anti-inflammatory activities. The 4-methoxyphenyl group, in particular, is a common substituent in many non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic compounds.

  • Anticancer Activity: The quinoline derivative with a 4-methoxyphenyl group has shown improved antiproliferative activity against lung cancer, suggesting that this moiety can contribute to anticancer effects.

Safety and Handling

3-Chloro-n-(4-methoxyphenyl)propanamide is classified as harmful if swallowed. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.

Conclusion

3-Chloro-n-(4-methoxyphenyl)propanamide is a readily synthesizable compound with well-defined structural and physicochemical properties. While direct biological data is currently sparse, its structural relationship to a wide range of bioactive molecules, coupled with its utility as a synthetic intermediate, makes it a compound of significant interest for further research and development. The insights provided in this guide aim to serve as a valuable resource for scientists and researchers exploring the potential of this and related N-aryl amides in the fields of medicinal chemistry, drug discovery, and materials science. Further investigation into its biological activity profile and its application in the synthesis of novel therapeutic agents is warranted.

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]

  • Yathirajan, H. S., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (2004).
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1999). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 76, 226. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. PubChem. Retrieved from [Link]

  • Al-Omair, M. A. (2016). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 8(1), 323-330.
  • Kumar, A., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Amino-N-(4-methoxyphenyl)-4,5-dihydrothiazole-4-carboxamide Derivatives via Cyclocondensation

Introduction: The Significance of Thiazoline Scaffolds in Medicinal Chemistry Thiazoline and its derivatives are privileged heterocyclic scaffolds that form the core of numerous pharmacologically active compounds.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiazoline Scaffolds in Medicinal Chemistry

Thiazoline and its derivatives are privileged heterocyclic scaffolds that form the core of numerous pharmacologically active compounds.[1] The thiazoline ring system, a five-membered heterocycle containing both sulfur and nitrogen, imparts conformational rigidity and serves as a key recognition element for biological targets like proteins and nucleic acids.[1] This structural motif is found in a wide array of natural products and synthetic molecules exhibiting potent antimicrobial, antifungal, antitumor, and anti-inflammatory activities.[2][3][4]

One of the most robust and classic methods for the synthesis of thiazole and its dihydro-analogs (thiazolines) is the Hantzsch thiazole synthesis.[5][6] This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[7][8] This application note provides a detailed protocol and scientific rationale for the synthesis of a novel thiazoline derivative through the reaction of 3-Chloro-n-(4-methoxyphenyl)propanamide with thiourea . This reaction leverages the principles of the Hantzsch synthesis to create a functionalized 2-aminothiazoline, a versatile intermediate for drug discovery and development.

The starting material, 3-Chloro-n-(4-methoxyphenyl)propanamide, is a readily accessible α-haloamide.[9][10] Its reaction with thiourea provides an efficient pathway to a highly functionalized heterocyclic system, demonstrating a key transformation for building libraries of potential therapeutic agents.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a well-established mechanism analogous to the Hantzsch thiazole synthesis.[8] The process can be dissected into two primary stages: initial nucleophilic substitution followed by intramolecular cyclization.

  • Nucleophilic Attack (S_N2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom in 3-Chloro-n-(4-methoxyphenyl)propanamide. This results in the formation of an S-alkylated isothiouronium salt intermediate.[8]

  • Intramolecular Cyclization and Dehydration: The terminal amino group of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This is followed by a dehydration step, leading to the formation of the stable five-membered dihydrothiazole (thiazoline) ring. The aromaticity of the resulting thiazole ring, if formed after an oxidation or tautomerization step, can be a strong driving force for the reaction.[11]

The choice of solvent is critical; polar protic solvents like ethanol are often employed as they can solvate the ionic intermediates and facilitate the proton transfer steps involved in the cyclization and dehydration.[12] Heating is typically required to provide the necessary activation energy for the reaction to proceed at a reasonable rate.[11]

ReactionMechanism cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_products Products reactant1 3-Chloro-n-(4-methoxyphenyl)propanamide intermediate Isothiouronium Salt (Intermediate) reactant1->intermediate 1. S_N2 Attack reactant2 Thiourea plus1 + product 2-Imino-3-(4-methoxyphenyl)-tetrahydrothiazol-4-one (Initial Cyclized Product) intermediate->product 2. Intramolecular   Cyclization final_product 2-Amino-N-(4-methoxyphenyl)-4,5-dihydrothiazole-4-carboxamide (Final Product - Tautomer) product->final_product 3. Tautomerization Workflow A 1. Combine Reactants (Chloro-amide & Thiourea) in Ethanol B 2. Heat to Reflux (4-6 hours) A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temp. C->D Reaction Complete E 5. Neutralize (aq. NaHCO3) D->E F 6. Isolation E->F G Filter Precipitate F->G If solid forms H Extract with Ethyl Acetate F->H If oily I 7. Dry & Concentrate G->I H->I J 8. Purify Product (Recrystallization or Chromatography) I->J

Sources

Application

Application Note: A Proposed Synthetic Route to Oxazole Derivatives from 3-Chloro-n-(4-methoxyphenyl)propanamide

Abstract This document outlines a detailed, two-step synthetic protocol for the preparation of a 2,5-disubstituted oxazole derivative, specifically 2-chloromethyl-5-(4-methoxyphenyl)oxazole, starting from the readily ava...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a detailed, two-step synthetic protocol for the preparation of a 2,5-disubstituted oxazole derivative, specifically 2-chloromethyl-5-(4-methoxyphenyl)oxazole, starting from the readily available precursor, 3-Chloro-n-(4-methoxyphenyl)propanamide. The proposed pathway involves an initial hydrolysis of the starting material to the corresponding β-hydroxy amide, followed by a one-pot cyclodehydration and aromatization sequence. This application note provides a comprehensive guide for researchers in organic synthesis and medicinal chemistry, detailing the underlying reaction mechanisms, step-by-step experimental procedures, and methods for product characterization.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active natural products and synthetic compounds.[1] The inherent aromaticity and diverse functionalization potential of the oxazole nucleus contribute to its prevalence in pharmaceuticals, agrochemicals, and fluorescent dyes.[2] Given their importance, the development of novel and efficient synthetic routes to access structurally diverse oxazole derivatives is of significant interest to the scientific community.

This application note details a proposed synthetic strategy for the conversion of 3-Chloro-n-(4-methoxyphenyl)propanamide into a functionalized oxazole. This approach is grounded in established principles of heterocyclic chemistry, particularly the cyclodehydration of amide precursors.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, commencing with the conversion of the starting β-chloro amide to a β-hydroxy amide intermediate. This intermediate is then subjected to a cyclodehydration and subsequent aromatization to yield the target oxazole.

G start 3-Chloro-n-(4-methoxyphenyl)propanamide intermediate 3-Hydroxy-n-(4-methoxyphenyl)propanamide start->intermediate Step 1: Hydrolysis product 2-Ethyl-5-(4-methoxyphenyl)oxazole intermediate->product Step 2: Cyclodehydration & Aromatization

Caption: Proposed two-step synthesis of the target oxazole derivative.

Unveiling the Reaction Mechanisms

Step 1: Synthesis of the β-Hydroxy Amide Intermediate

The initial step involves a nucleophilic substitution reaction to replace the chloro group with a hydroxyl group. This is a classical SN2 reaction, where a hydroxide ion acts as the nucleophile.

Step 2: From β-Hydroxy Amide to Oxazole: A Dehydrative Cyclization

The second step is a one-pot reaction that proceeds through two key stages:

  • Formation of the Oxazoline Intermediate: The β-hydroxy amide undergoes an intramolecular cyclization facilitated by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃). This reaction is analogous to the Pictet-Gams modification for isoquinoline synthesis, where β-hydroxy amides are key intermediates.[3] The amide oxygen, activated by the dehydrating agent, acts as an internal nucleophile, attacking the carbon bearing the hydroxyl group (which has been converted into a good leaving group) to form a 2-oxazoline ring.

  • Aromatization to the Oxazole: The resulting oxazoline is a non-aromatic intermediate. Aromatization to the more stable oxazole is achieved through an oxidation step. In some cases, the reaction conditions of the cyclodehydration can also promote this oxidation. Alternatively, a dedicated oxidizing agent can be employed. The conversion of oxazolines to oxazoles is a well-documented transformation.[4]

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Cyclodehydration & Aromatization a 3-Chloro-n-(4-methoxyphenyl)propanamide b Nucleophilic attack by OH- a->b c Formation of 3-Hydroxy-n-(4-methoxyphenyl)propanamide b->c d 3-Hydroxy-n-(4-methoxyphenyl)propanamide e Activation of hydroxyl and amide groups by POCl3 d->e f Intramolecular cyclization to form oxazoline e->f g Oxidation/Aromatization f->g h 2-Ethyl-5-(4-methoxyphenyl)oxazole g->h

Caption: Mechanistic workflow of the proposed synthesis.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water.

Protocol 1: Synthesis of 3-Hydroxy-n-(4-methoxyphenyl)propanamide
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-Chloro-n-(4-methoxyphenyl)propanamide213.6610.02.14 g
Sodium Hydroxide (NaOH)40.0020.00.80 g
Water18.02-50 mL
Dichloromethane (DCM)84.93-100 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-n-(4-methoxyphenyl)propanamide (2.14 g, 10.0 mmol) and water (50 mL).

  • Add sodium hydroxide (0.80 g, 20.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux (100 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-Hydroxy-n-(4-methoxyphenyl)propanamide as a solid.

Protocol 2: Synthesis of 2-Ethyl-5-(4-methoxyphenyl)oxazole
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-Hydroxy-n-(4-methoxyphenyl)propanamide195.225.00.98 g
Phosphorus Oxychloride (POCl₃)153.3315.01.3 mL
Pyridine79.10-20 mL
Saturated Sodium Bicarbonate Solution (NaHCO₃)--50 mL
Ethyl Acetate (EtOAc)88.11-100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-Hydroxy-n-(4-methoxyphenyl)propanamide (0.98 g, 5.0 mmol) in anhydrous pyridine (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.3 mL, 15.0 mmol) dropwise to the stirred solution. Caution: Exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 3-5 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the target oxazole.

Characterization of the Final Product

The structure of the synthesized 2-Ethyl-5-(4-methoxyphenyl)oxazole should be confirmed using a combination of the following analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of the oxazole ring and the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point: To assess the purity of the final compound.

Conclusion

This application note presents a plausible and scientifically grounded two-step synthetic route for the preparation of a 2,5-disubstituted oxazole derivative from 3-Chloro-n-(4-methoxyphenyl)propanamide. The proposed methodology leverages fundamental organic reactions, including nucleophilic substitution and dehydrative cyclization. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and materials science.

References

  • Awad, I., & El-Gendy, A. A. (2017). Oxazole: a versatile scaffold in medicinal chemistry. Future Medicinal Chemistry, 9(15), 1835-1854.
  • Gloeckner, S., et al. (2015). The Rapid Synthesis of Oxazolines and Their Heterogeneous Oxidation to Oxazoles under Flow Conditions. Organic & Biomolecular Chemistry, 13(2), 472-475. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Direct Conversion of Amides to Isoquinolines and β-Carbolines. Organic Letters, 10(16), 3485–3488. [Link]

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). A One-Pot DAST-Mediated Synthesis of Oxazolines and Oxazoles from β-Hydroxy Amides. Organic Letters, 2(8), 1165–1168. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.
  • Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905. [Link]

Sources

Method

Application Note: 3-Chloro-N-(4-methoxyphenyl)propanamide as a Reference Standard in the Analytical Method Development for Ranolazine Impurity Profiling

Introduction In the landscape of pharmaceutical development and quality control, the assurance of drug purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and effic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and quality control, the assurance of drug purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous control over impurities.[1][2] This necessitates the development of robust, validated analytical methods capable of accurately identifying and quantifying these impurities. A critical component of such methods is the availability of high-purity reference standards.

This application note provides a comprehensive guide to the use of 3-Chloro-N-(4-methoxyphenyl)propanamide as a reference standard in the development and validation of analytical methods for impurity profiling of the anti-anginal drug, Ranolazine.[1][3] Ranolazine, a piperazine derivative, is known to have several process-related impurities and degradation products that require careful monitoring.[1][4][5] 3-Chloro-N-(4-methoxyphenyl)propanamide is a potential intermediate or related substance in the synthesis of Ranolazine, making it a crucial reference material for ensuring the quality of the active pharmaceutical ingredient (API) and its finished dosage forms.

Physicochemical Properties of the Reference Standard

A thorough understanding of the reference standard's properties is fundamental to its effective use in analytical method development.

PropertyValueSource
Chemical Name 3-Chloro-N-(4-methoxyphenyl)propanamide[6][7][8]
Synonyms 3-Chloro-p-propionanisidide[6]
CAS Number 19313-87-2[6][8]
Molecular Formula C₁₀H₁₂ClNO₂[6][7][8]
Molecular Weight 213.66 g/mol [6][8]
Appearance White to Off-White Solid[8]
Melting Point 126-128 °C[8]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[8]

The provision of a Certificate of Analysis (CoA) with the reference standard is essential, confirming its identity, purity, and traceability to pharmacopeial standards where applicable.[9]

The Role of 3-Chloro-N-(4-methoxyphenyl)propanamide in Ranolazine Quality Control

The synthesis of Ranolazine is a multi-step process that can potentially generate various impurities.[4][10] 3-Chloro-N-(4-methoxyphenyl)propanamide can arise as an unreacted starting material or a byproduct. Its structural similarity to potential intermediates underscores the importance of a highly specific analytical method to differentiate it from the API and other related substances.

The workflow for utilizing this reference standard in a quality control setting is outlined below:

G cluster_0 Reference Standard Management cluster_1 Analytical Method Development cluster_2 Method Validation (ICH Q2(R2)) cluster_3 Routine Analysis A Procure High-Purity 3-Chloro-N-(4-methoxyphenyl)propanamide Reference Standard with CoA B Proper Storage (2-8°C, protected from light) A->B C Develop Specificity (Spike API with Reference Standard) B->C D Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate) C->D E Establish System Suitability Criteria D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Ranolazine API Batch Release I->J K Stability Studies J->K

Workflow for Reference Standard Utilization

Protocol 1: Development of a Stability-Indicating RP-HPLC Method for Ranolazine and its Impurities

This protocol outlines the steps for developing a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 3-Chloro-N-(4-methoxyphenyl)propanamide from Ranolazine. High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity.[5][10]

1. Materials and Reagents:

  • 3-Chloro-N-(4-methoxyphenyl)propanamide Reference Standard

  • Ranolazine API

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Acetic acid (Glacial, Analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions (Initial Scouting):

  • Column: C18, 150 mm x 4.6 mm, 2.6 µm particle size[11]

  • Mobile Phase A: 0.01M Ammonium acetate buffer (pH adjusted to 5.0 with acetic acid)[11]

  • Mobile Phase B: Methanol[11]

  • Gradient: A linear gradient can be employed for initial screening, for example, starting with a higher proportion of Mobile Phase A and gradually increasing Mobile Phase B.

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 30 °C

  • Detection Wavelength: 273 nm (based on the UV absorbance maximum of Ranolazine)[11]

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Reference Standard Stock Solution (RSSS): Accurately weigh and dissolve approximately 10 mg of 3-Chloro-N-(4-methoxyphenyl)propanamide reference standard in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.

  • Ranolazine Stock Solution (RASS): Accurately weigh and dissolve approximately 50 mg of Ranolazine API in a 100 mL volumetric flask with methanol to obtain a concentration of 500 µg/mL.[12]

  • System Suitability Solution (SSS): Prepare a solution containing a known concentration of Ranolazine (e.g., 200 µg/mL) and a spiked concentration of 3-Chloro-N-(4-methoxyphenyl)propanamide (e.g., at the reporting threshold, typically 0.1%). This solution is crucial to ensure the method can separate the impurity from the main peak.

4. Method Optimization: The initial chromatographic conditions should be optimized to achieve a resolution (Rs) of not less than 2.0 between the Ranolazine peak and the 3-Chloro-N-(4-methoxyphenyl)propanamide peak. Adjustments to the mobile phase composition, gradient slope, and pH may be necessary. The goal is to achieve a reasonable retention time and good peak shape for both compounds.

Protocol 2: Method Validation in Accordance with ICH Q2(R2) Guidelines

Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose.[2][8] The validation should be performed according to the principles outlined in the ICH Q2(R2) guideline.[8]

1. Specificity:

  • Inject a blank (diluent), the reference standard solution, the Ranolazine solution, and the spiked system suitability solution.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention times of Ranolazine and the impurity. The method must demonstrate baseline resolution between the two compounds.

2. Linearity:

  • Prepare a series of at least five concentrations of the 3-Chloro-N-(4-methoxyphenyl)propanamide reference standard over a range covering the expected impurity levels (e.g., from the limit of quantification to 150% of the specification limit).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

3. Accuracy (Recovery):

  • Spike a known amount of the reference standard into the Ranolazine sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.

4. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate injections of the spiked solution on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness:

  • Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the peak resolution should be maintained.

The validation process can be visualized as follows:

G cluster_criteria Acceptance Criteria Validation Method Validation (ICH Q2(R2)) Specificity Linearity Accuracy Precision LOD/LOQ Robustness Specificity_Crit Resolution > 2.0 Validation:f0->Specificity_Crit Linearity_Crit r² ≥ 0.99 Validation:f1->Linearity_Crit Accuracy_Crit Recovery 90-110% Validation:f2->Accuracy_Crit Precision_Crit RSD ≤ 5.0% Validation:f3->Precision_Crit Robustness_Crit System Suitability Maintained Validation:f5->Robustness_Crit

Key Validation Parameters and Criteria

Conclusion

The use of a well-characterized reference standard like 3-Chloro-N-(4-methoxyphenyl)propanamide is indispensable for the development and validation of reliable analytical methods for impurity profiling in Ranolazine. This application note provides a framework and detailed protocols that can be adapted by researchers, scientists, and drug development professionals to ensure the quality, safety, and regulatory compliance of Ranolazine products. Adherence to these principles of scientific integrity and regulatory guidelines is fundamental to bringing safe and effective medicines to patients.

References

  • PubChem. 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Available from: [Link].

  • Pharmaffiliates. Ranolazine-impurities. Available from: [Link].

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2868. Available from: [Link].

  • Alentris Research Pvt. Ltd. 3-Chloro-N-(4-methoxyphenyl)propanamide - API Impurities. Available from: [Link].

  • SynZeal. Ranolazine Impurities. Available from: [Link].

  • Google Patents. US20110151258A1 - Preparation of ranolazine.
  • Poudel, A., & Shrestha, A. (2016). Analytical Method Validation of Ranolazine tablets by RP-HPLC. ResearchGate. Available from: [Link].

  • ResearchGate. (A) Schematic presentation of Ranolazine synthesis; (B) blend... Available from: [Link].

  • Reddy, G. V. S., Reddy, B. S., & Kumar, P. S. (2014). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. Scientific Research Publishing. Available from: [Link].

  • European Journal of Pharmaceutical and Medical Research. Synthesis and Characterization of Impurities of Ranolazine. Available from: [Link].

Sources

Application

Application Notes and Protocols: 3-Chloro-n-(4-methoxyphenyl)propanamide as a Key Precursor in Pharmaceutical Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Chloro-n-(4-methoxyphenyl)propanamide as a versatile precursor for t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Chloro-n-(4-methoxyphenyl)propanamide as a versatile precursor for the synthesis of pharmaceutical ingredients. We will delve into the synthesis of the precursor itself, followed by a detailed, field-proven protocol for its use in constructing a core pharmaceutical scaffold, specifically focusing on the N-alkylation of a piperazine moiety. The causality behind experimental choices, safety protocols, and analytical characterization are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Halo-Amide Precursors

In the landscape of pharmaceutical development, the efficient construction of complex molecules is paramount. Halo-amides, such as 3-Chloro-n-(4-methoxyphenyl)propanamide, represent a critical class of building blocks. The presence of a reactive chlorine atom alpha to a carbonyl group provides a prime electrophilic site for nucleophilic substitution reactions. This, combined with the amide functionality and the methoxyphenyl group, makes it a precursor of interest for introducing specific pharmacophoric features into a target molecule.

The structural similarity of 3-Chloro-n-(4-methoxyphenyl)propanamide to intermediates used in the synthesis of established drugs, such as Ranolazine, underscores its potential in the development of new chemical entities.[1][2][3] This guide will provide a practical framework for leveraging this precursor in a laboratory setting.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is fundamental to its effective and safe use.

PropertyValueSource
Molecular Formula C₁₀H₁₂ClNO₂PubChem[4]
Molecular Weight 213.66 g/mol PubChem[4]
CAS Number 19313-87-2PubChem[4]
Appearance Crystalline solid[5][6]
Melting Point 388–391 K (115-118 °C)[5]

Safety Information:

According to the Globally Harmonized System (GHS), 3-Chloro-n-(4-methoxyphenyl)propanamide is classified as follows:

  • Hazard Statement: H302 - Harmful if swallowed.[4]

  • Precautionary Statements: P264, P270, P301+P317, P330, P501.[4]

Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental ingestion, seek immediate medical attention.

Synthesis of 3-Chloro-n-(4-methoxyphenyl)propanamide (Precursor)

The synthesis of the title precursor is a straightforward acylation reaction. The following protocol outlines a standard laboratory procedure.

Reaction Scheme

p_anisidine p-Anisidine plus1 + chloropropionyl_chloride 3-Chloropropionyl Chloride arrow Base (e.g., Triethylamine) Dichloromethane (DCM) 0 °C to RT product 3-Chloro-n-(4-methoxyphenyl)propanamide

Caption: Synthesis of the Precursor.

Step-by-Step Protocol
  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add p-anisidine (10.0 g, 81.2 mmol) and dichloromethane (DCM, 100 mL).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (12.5 mL, 89.3 mmol, 1.1 eq) to the solution. The triethylamine acts as a base to neutralize the HCl byproduct of the acylation, preventing the protonation of the starting amine.

  • Acylating Agent Addition: Slowly add 3-chloropropionyl chloride (8.3 mL, 89.3 mmol, 1.1 eq) dropwise to the stirred solution over 20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). The acid wash removes unreacted amine and triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a white to off-white solid.

Application: Synthesis of a Piperazine-based Pharmaceutical Intermediate

This section details the use of 3-Chloro-n-(4-methoxyphenyl)propanamide as an alkylating agent to synthesize N-(4-methoxyphenyl)-3-(piperazin-1-yl)propanamide. This intermediate is a key scaffold in many potential active pharmaceutical ingredients (APIs). This protocol is adapted from established methods for the synthesis of Ranolazine intermediates.[7][8]

Overall Workflow

cluster_0 Phase 1: N-Alkylation cluster_1 Phase 2: Purification Precursor 3-Chloro-n-(4-methoxyphenyl)propanamide Reaction Reaction in Solvent (e.g., Ethanol) Heat Precursor->Reaction Piperazine Piperazine (excess) Piperazine->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Intermediate Workup->Crude Purification Column Chromatography or Recrystallization Crude->Purification Pure_Product Pure N-(4-methoxyphenyl)-3- (piperazin-1-yl)propanamide Purification->Pure_Product Characterization Analytical Characterization (NMR, MS, HPLC) Pure_Product->Characterization

Caption: Workflow for Intermediate Synthesis.

Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve piperazine (21.0 g, 244 mmol, 5 eq) in ethanol (200 mL). Using a significant excess of piperazine is a key strategy to minimize the formation of the undesired bis-alkylated byproduct.

  • Addition of Precursor: Add 3-Chloro-n-(4-methoxyphenyl)propanamide (10.4 g, 48.7 mmol) to the piperazine solution.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-8 hours. The elevated temperature is necessary to drive the nucleophilic substitution reaction to completion.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Work-up:

    • Dissolve the resulting residue in a mixture of dichloromethane (150 mL) and water (100 mL).

    • Transfer to a separatory funnel. The desired product will be in the organic layer, while the excess piperazine and its hydrochloride salt will be in the aqueous layer.

    • Separate the organic layer and wash it with water (3 x 75 mL) to remove any remaining piperazine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude material can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent the product from sticking to the acidic silica). The pure fractions are then combined and concentrated to give the final product, N-(4-methoxyphenyl)-3-(piperazin-1-yl)propanamide.

Product Characterization

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, the piperazine ring protons, and the aliphatic protons of the propanamide chain.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated exact mass of the product (C₁₄H₂₁N₃O₂).
HPLC A single major peak indicating the purity of the compound.

Conclusion

3-Chloro-n-(4-methoxyphenyl)propanamide is a valuable and versatile precursor for the synthesis of pharmaceutical intermediates, particularly those containing a piperazine scaffold. The protocols provided herein offer a robust and reproducible methodology for both the synthesis of the precursor and its subsequent application in N-alkylation reactions. By understanding the rationale behind each experimental step, researchers can effectively troubleshoot and adapt these procedures for the development of novel pharmaceutical candidates.

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868. [Link]

  • Reddy, B. P., et al. (2013). A novel reverse phase stability indicating RP-UPLC method for the quantitative determination of fifteen related substances in Ranolazine drug substance and drug product. ResearchGate. [Link]

  • Chakraborti, A. K., & Kommi, D. N. (2012). Improved Process For The Total Synthesis Of Ranolazine. Indian Patent Application 1653/DEL/2012. [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide Data. ResearchGate. [Link]

  • PubChem. (n.d.). 3-chloro-N-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Thummel, R. P., & Hegde, S. (2011). Preparation of ranolazine.
  • Alembic Pharmaceuticals Limited. (2021). Novel process for the preparation of ranolazine.
  • Alembic Pharmaceuticals Limited. (2021). NOVEL PROCESS FOR THE PREPARATION OF RANOLAZINE. European Patent Office EP 3782992 A1. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-N-(4-methoxyphenyl)propanamide Derivatives

Welcome to the technical support center for the synthesis of derivatives from 3-Chloro-N-(4-methoxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of derivatives from 3-Chloro-N-(4-methoxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the chemical modification of this versatile building block. Here, we consolidate field-proven insights, detailed protocols, and troubleshooting guides to ensure the success of your synthetic endeavors.

Introduction to the Core Molecule

3-Chloro-N-(4-methoxyphenyl)propanamide is a key intermediate characterized by three reactive zones: the electrophilic carbon bearing the chlorine atom, the amide linkage, and the electron-rich aromatic ring. The primary alkyl chloride offers a prime site for SN2 reactions, making it an excellent precursor for a wide array of β-substituted N-aryl propanamides. However, the interplay between these functional groups can lead to a unique set of synthetic challenges. This guide will focus on the most common derivatization—nucleophilic substitution of the chloride—and its associated pitfalls.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries when working with 3-Chloro-N-(4-methoxyphenyl)propanamide.

Q1: What are the optimal storage conditions for 3-Chloro-N-(4-methoxyphenyl)propanamide?

A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, ideally between 2-8°C.[1] It is a stable solid, but prolonged exposure to moisture can lead to slow hydrolysis of the amide bond.

Q2: I am seeing a low yield in my initial synthesis of the starting material. What are the common reasons?

A2: The synthesis of 3-Chloro-N-(4-methoxyphenyl)propanamide is typically a straightforward acylation of p-anisidine with 3-chloropropionyl chloride.[1] Low yields can often be attributed to:

  • Inadequate base: A non-nucleophilic base (e.g., triethylamine, pyridine) is crucial to scavenge the HCl byproduct. Insufficient base can lead to protonation of the p-anisidine, rendering it non-nucleophilic.

  • Moisture: 3-chloropropionyl chloride is highly reactive towards water. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Overheating: While some heat may be necessary, excessive temperatures can lead to side reactions and degradation.

  • Diacylation: Although less common, using a large excess of the acyl chloride could potentially lead to diacylation on the nitrogen, though this is sterically hindered.

Q3: Can I use a different halogen, like bromine or iodine, on the propyl chain?

A3: Yes, and it can be advantageous. The corresponding 3-bromo or 3-iodo derivatives are more reactive towards nucleophilic substitution. If you are experiencing low reactivity with the chloro- compound, you can convert it to the iodo- derivative in-situ or in a separate step via the Finkelstein reaction.[2][3][4][5] This involves treating the chloro-compound with an excess of sodium iodide in a solvent like acetone, where the resulting sodium chloride is insoluble and precipitates, driving the reaction forward.[2][3][4][5]

Part 2: Troubleshooting Guide for Nucleophilic Substitution Reactions

The most common derivatization of 3-Chloro-N-(4-methoxyphenyl)propanamide is the substitution of the chloride with a nucleophile, typically a primary or secondary amine, to yield a 3-amino derivative.

Core Protocol: Synthesis of 3-(Piperidin-1-yl)-N-(4-methoxyphenyl)propanamide

This protocol serves as our reference for the troubleshooting guide.

Reaction Scheme: 3-Chloro-N-(4-methoxyphenyl)propanamide + Piperidine → 3-(Piperidin-1-yl)-N-(4-methoxyphenyl)propanamide

Materials:

  • 3-Chloro-N-(4-methoxyphenyl)propanamide (1.0 eq)

  • Piperidine (2.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

Step-by-Step Methodology:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-Chloro-N-(4-methoxyphenyl)propanamide and potassium carbonate.

  • Add anhydrous acetonitrile to form a stirrable slurry.

  • Add piperidine dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Troubleshooting Scenarios

Scenario 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC/LC-MS analysis shows predominantly starting material even after prolonged reaction time.

  • No significant formation of the more polar product spot/peak.

Logical Diagnostic Workflow:

Start Low/No Conversion Check_Temp Is Reaction Temperature Adequate? Start->Check_Temp Check_Base Is Base Sufficiently Strong/Soluble? Check_Temp->Check_Base Yes Increase_Temp Action: Increase Temp (e.g., to 80°C in ACN) Check_Temp->Increase_Temp No Check_Nucleophile Is Nucleophile Reactive? Check_Base->Check_Nucleophile Yes Change_Base Action: Use Stronger Base (e.g., DBU) or More Soluble Base Check_Base->Change_Base No Check_Solvent Is Solvent Appropriate? Check_Nucleophile->Check_Solvent Yes Finkelstein Action: Convert to Iodo- derivative (NaI, Acetone) Check_Nucleophile->Finkelstein No (Hindered/Weak) Change_Solvent Action: Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) Check_Solvent->Change_Solvent No

Caption: Diagnostic workflow for low reaction conversion.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Activation Energy The C-Cl bond is relatively strong, and the reaction may require more energy to proceed at a reasonable rate.Gradually increase the reaction temperature, for example, to the reflux temperature of acetonitrile (~82°C). If using a lower boiling solvent, consider switching to DMF or DMSO which allow for higher temperatures.
Weak or Insoluble Base K₂CO₃ is a moderate base. If it is not finely powdered or if it is not soluble enough in the chosen solvent, it cannot effectively neutralize the HCl produced, which will protonate and deactivate the amine nucleophile.Use a stronger, more soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base with better solubility. Alternatively, using an excess of the amine nucleophile (3-4 equivalents) can serve as both reactant and base.
Poor Nucleophile Sterically hindered or electronically poor amines will react slower.For weakly nucleophilic amines, converting the starting material to the more reactive 3-iodo derivative using the Finkelstein reaction is a highly effective strategy.[2][3][4][5]
Inappropriate Solvent The SN2 reaction is favored by polar aprotic solvents which can solvate the cation of the base but do not hydrogen-bond with the nucleophile.If using a less polar solvent, switch to a polar aprotic solvent like DMF or DMSO to accelerate the reaction rate.
Scenario 2: Formation of Multiple Products (Side Reactions)

Symptoms:

  • TLC plate shows multiple new spots.

  • LC-MS analysis reveals masses corresponding to unexpected byproducts.

Common Side Products and Their Identification:

Side Product Formation Mechanism Diagnostic Clues (1H NMR)
β-Lactam Intramolecular cyclization: The amide nitrogen attacks the electrophilic carbon, displacing the chloride. Favored by strong, non-nucleophilic bases.Absence of the N-H proton signal. Appearance of characteristic strained ring proton signals.
Hydrolysis Products Amide bond cleavage under harsh basic or acidic conditions (if HCl is not scavenged) and presence of water.Signals corresponding to p-anisidine (aromatic protons and a broad NH₂ peak)[6][7] and 3-chloropropionic acid (triplets around ~3.7 and ~2.8 ppm).[8][9]
Elimination Product E2 elimination to form N-(4-methoxyphenyl)acrylamide. Favored by strong, sterically hindered bases.Appearance of vinylic proton signals (doublets of doublets).

Troubleshooting Workflow for Side Reactions:

Start Multiple Products Observed Identify_Side_Product Identify Major Side Product via MS/NMR Start->Identify_Side_Product Beta_Lactam β-Lactam Detected Identify_Side_Product->Beta_Lactam Hydrolysis Hydrolysis Detected Identify_Side_Product->Hydrolysis Elimination Elimination Detected Identify_Side_Product->Elimination Sol_Lactam Action: - Use a weaker base (e.g., K₂CO₃ vs NaH) - Lower reaction temperature - Ensure amine is added before strong base Beta_Lactam->Sol_Lactam Sol_Hydrolysis Action: - Use anhydrous solvents - Ensure efficient base scavenging of HCl - Avoid prolonged heating at high temps Hydrolysis->Sol_Hydrolysis Sol_Elimination Action: - Use a less hindered, weaker base - Use a more nucleophilic, less basic amine - Lower reaction temperature Elimination->Sol_Elimination

Caption: Decision tree for addressing common side reactions.

Causality and Prevention:

  • Intramolecular Cyclization: This is a classic competitive pathway for γ-halo amides. The amide proton is weakly acidic and can be deprotonated by a strong base. The resulting amidate is a potent intramolecular nucleophile.

    • Prevention: Avoid overly strong bases like sodium hydride (NaH) or potassium tert-butoxide if the desired reaction is intermolecular substitution. Use a base just strong enough to scavenge HCl, like K₂CO₃ or an excess of the amine nucleophile. Running the reaction at a lower temperature can also disfavor the cyclization pathway.

  • Amide Hydrolysis: Amides are generally stable, but hydrolysis can be catalyzed by acid or base, especially at elevated temperatures.[10][11][12][13][14]

    • Prevention: Ensure the reaction is run under anhydrous conditions. Use a sufficient amount of base to immediately neutralize the generated HCl, preventing acid-catalyzed hydrolysis. Avoid excessively high temperatures (>100-120°C) for extended periods.

Scenario 3: Difficult Purification

Symptoms:

  • Product co-elutes with starting material or byproducts during column chromatography.

  • Product is an oil that is difficult to crystallize.

  • Final product is contaminated with residual base or salts.

Purification Strategies:

  • Aqueous Workup: Before chromatography, perform an aqueous workup to remove inorganic salts and water-soluble components.

    • Dilute the reaction mixture with a water-immiscible solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with water to remove salts like KCl.

    • If a basic byproduct or excess amine is present, wash with a dilute acid (e.g., 1M HCl). The desired tertiary amine product will likely partition into the aqueous layer as its ammonium salt. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted to recover the pure product. This acid-base extraction is a powerful purification technique for amines.

    • Wash with brine to remove residual water, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Chromatography Optimization:

    • Solvent System: If the product is basic, adding a small amount of triethylamine (~1%) to the chromatography eluent can prevent streaking on the silica gel column.

    • Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity to achieve better separation between the less polar starting material and the more polar amine product.

  • Crystallization:

    • If the product is an oil, try dissolving it in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) and then slowly adding a non-polar solvent in which it is poorly soluble (e.g., hexanes or diethyl ether) until turbidity is observed. Cooling this mixture can induce crystallization.

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]

  • ResearchGate. (n.d.). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved January 26, 2026, from [Link]

  • Chemsrc. (2025). CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN113548977A - Process for producing N-methyl-beta-alanine derivative.
  • PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. Retrieved January 26, 2026, from [Link]

  • SyntheticPage. (n.d.). Finkelstein Reaction of 3-Chloro-1-Propanol with Sodium Iodide. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization/Halogenation of N‐Arylpropynamides. Retrieved January 26, 2026, from [Link]

  • McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloropropionic acid. Retrieved January 26, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Retrieved January 26, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). p-Anisidine. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved January 26, 2026, from [Link]

  • Chinese Chemical Society. (n.d.). Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • Sci-Hub. (n.d.). Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a)Polyo-anisidine, (b) Polyo-toluidine and (c).... Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Halonium-Induced Cyclization Reactions. Retrieved January 26, 2026, from [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides | Organic chemistry. Retrieved January 26, 2026, from [Link]

  • PubMed Central (PMC). (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • SpectraBase. (n.d.). N-(m-nitrobenzylidene)-p-anisidine. Retrieved January 26, 2026, from [Link]

  • YouTube. (2025). The Finkelstein Reaction Mechanism. Retrieved January 26, 2026, from [Link]

  • Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 23.15: Preparation of Amines. Retrieved January 26, 2026, from [Link]

  • Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Retrieved January 26, 2026, from [Link]

  • YouTube. (2024). Finkelstein reaction | Chapter 6 Haloalkanes & Haloarenes. Retrieved January 26, 2026, from [Link]

  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Retrieved January 26, 2026, from [Link]

  • PubMed Central (PMC). (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved January 26, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of 1-chloropropane. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Chloro-n-(4-methoxyphenyl)propanamide and Its Derivatives

Welcome to the technical support center for the purification of 3-Chloro-n-(4-methoxyphenyl)propanamide and its related derivatives. This guide, designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Chloro-n-(4-methoxyphenyl)propanamide and its related derivatives. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification process. As Senior Application Scientists, we have compiled this resource based on established laboratory practices and field-proven insights to ensure the scientific integrity and success of your experimental work.

Purification Workflow Overview

The purification of 3-Chloro-n-(4-methoxyphenyl)propanamide derivatives typically follows a systematic workflow to remove unreacted starting materials, by-products, and other impurities. The choice of techniques depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., washing with water, brine) start->workup extraction Solvent Extraction (e.g., with Ethyl Acetate or DCM) workup->extraction drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Solid/Oil concentration->crude_product recrystallization Recrystallization crude_product->recrystallization If solid & crystalline chromatography Column Chromatography crude_product->chromatography If oily or complex mixture purity_check Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_check chromatography->purity_check pure_product Pure Product purity_check->recrystallization Further Purification Needed purity_check->chromatography Further Purification Needed purity_check->pure_product Purity Confirmed

Caption: General purification workflow for amide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 3-Chloro-n-(4-methoxyphenyl)propanamide?

A1: The primary impurities often include unreacted starting materials such as 4-methoxyaniline and 3-chloropropionyl chloride (or its corresponding acid if hydrolyzed). Side products can also form, for instance, through di-acylation of the aniline or polymerization of the acryloyl chloride precursor. It is also common to have residual solvents from the reaction and work-up steps.

Q2: Which analytical techniques are recommended for monitoring the purity of the fractions during purification?

A2: Thin-layer chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of column chromatography and for assessing the purity of fractions.[1] For more quantitative and accurate assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product and identifying any remaining impurities.

Q3: What are the key physical properties of 3-Chloro-n-(4-methoxyphenyl)propanamide to consider during purification?

A3: 3-Chloro-n-(4-methoxyphenyl)propanamide is a solid at room temperature with a melting point of approximately 126-128°C.[3] It has limited solubility in non-polar solvents like hexanes and is more soluble in moderately polar to polar solvents such as chloroform, DMSO, and methanol.[3] This differential solubility is the basis for its purification by recrystallization.

Q4: Can I use a purification method other than recrystallization or column chromatography?

A4: While recrystallization and column chromatography are the most common and effective methods, for certain derivatives, other techniques might be applicable. For instance, if the derivative has acidic or basic functionalities, acid-base extraction can be a powerful tool to remove neutral impurities. For large-scale industrial processes, techniques like fractional distillation (if the compound is thermally stable and has a suitable boiling point) or preparative HPLC might be employed.

Troubleshooting Guides

Issue 1: Low Recovery or No Crystals Formed During Recrystallization
Potential CauseTroubleshooting Step
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If no crystals form, the compound may be too soluble. Try a less polar solvent or a solvent mixture.[4]
Too Much Solvent Used Using an excessive amount of solvent will keep the compound in solution even at low temperatures. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Solution Cooled Too Quickly Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
Supersaturation The solution may be supersaturated and require nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Presence of Impurities Some impurities can inhibit crystal formation. If the product oils out, try re-dissolving it in a larger volume of hot solvent and cooling slowly. If this fails, column chromatography may be necessary to remove the problematic impurities.
Issue 2: Poor Separation or Compound Decomposition during Column Chromatography

Potential CauseTroubleshooting Step
Incorrect Mobile Phase Polarity If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it remains on the baseline (low Rf), increase the polarity. A good starting point is a solvent system that gives an Rf of 0.2-0.3 on TLC.
Compound Instability on Silica Gel Some compounds can degrade on acidic silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[5] If degradation is observed, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[5]
Column Overloading Loading too much crude material onto the column will result in broad bands and poor separation. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1.
Improper Column Packing Air bubbles or cracks in the silica gel bed will lead to channeling and inefficient separation. Ensure the column is packed uniformly using a slurry method.[6]

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Caption: Troubleshooting flowchart for common purification issues.

Experimental Protocols

Protocol 1: Recrystallization of 3-Chloro-n-(4-methoxyphenyl)propanamide

This protocol is based on the general principle of dissolving the crude product in a minimal amount of a hot solvent and allowing it to crystallize upon cooling.

Materials:

  • Crude 3-Chloro-n-(4-methoxyphenyl)propanamide

  • Recrystallization solvent (e.g., ethanol, aqueous ethanol, or dichloromethane/hexane mixture)[7][8]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This technique is used for purifying larger quantities of material or for separating mixtures that are not amenable to recrystallization.[9]

Materials:

  • Crude product

  • Silica gel (flash grade)

  • Chromatography column

  • Mobile phase (e.g., a mixture of petroleum ether and ethyl acetate)[10]

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Mobile Phase Selection: Using TLC, determine a solvent system that provides good separation of the desired product from impurities, aiming for an Rf value of 0.2-0.3 for the product.[1]

  • Column Packing: Pack the column with silica gel as a slurry in the mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Purity Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678. [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • 3-Chloro-n-(4-methoxyphenyl)propanamide. PubChem. [Link]

  • Separation of Propanamide, 3-(dimethylamino)-N,N-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Chromatography Principles. Cytiva. [Link]

  • Performing Column Chromatography. YouTube. [Link]

  • How can I pack a column chromatography of polyamide for natural products isolation?. ResearchGate. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

Sources

Troubleshooting

Stability issues of "3-Chloro-n-(4-methoxyphenyl)propanamide" under different reaction conditions

Welcome to the dedicated technical support guide for 3-Chloro-n-(4-methoxyphenyl)propanamide (CAS No. 19313-87-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Chloro-n-(4-methoxyphenyl)propanamide (CAS No. 19313-87-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Given the limited specific literature on this molecule, this guide synthesizes information based on the known reactivity of its core functional groups—an N-aryl amide and an alkyl chloride—within the framework of standard pharmaceutical stability testing.

Troubleshooting Guide & FAQs

This section addresses common and anticipated issues you may encounter during the synthesis, purification, handling, and storage of 3-Chloro-n-(4-methoxyphenyl)propanamide.

FAQ 1: Degradation During Synthesis or Work-up

Question: I am synthesizing 3-Chloro-n-(4-methoxyphenyl)propanamide from p-anisidine and 3-chloropropionyl chloride, but my yields are consistently low, and I observe multiple unknown spots on my TLC analysis. What could be the cause?

Answer: Low yields and the appearance of impurities can often be traced back to the stability of the starting materials and the product under the reaction and work-up conditions. Here are the primary suspects:

  • Hydrolysis of 3-Chloropropionyl Chloride: Your acylating agent is highly reactive and susceptible to hydrolysis. Ensure you are using anhydrous solvents and maintaining a dry atmosphere (e.g., under nitrogen or argon) during the reaction.

  • Reaction with Base: If you are using a base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct, excess base or elevated temperatures can promote side reactions. The product itself, containing an alkyl chloride, can react with the amine base, especially at higher temperatures, leading to quaternization or other side products.

  • Aqueous Work-up: Prolonged exposure to strongly acidic or basic conditions during aqueous work-up can initiate the hydrolysis of the amide bond in your product. It is advisable to perform washes quickly with cold solutions and minimize the time the product spends in the aqueous phase.

Troubleshooting Steps:

  • Ensure all glassware is oven-dried and solvents are anhydrous.

  • Add the 3-chloropropionyl chloride slowly to the solution of p-anisidine at a reduced temperature (e.g., 0 °C) to control the exotherm.

  • Use a non-nucleophilic base if side reactions with the alkyl chloride are suspected.

  • Neutralize the reaction mixture carefully and perform aqueous extractions swiftly with chilled solutions.

FAQ 2: Appearance of Impurities During Storage

Question: I have a pure sample of 3-Chloro-n-(4-methoxyphenyl)propanamide, but after storing it for several weeks, I am detecting new impurities, primarily one that corresponds to the mass of p-anisidine. What is happening?

Answer: The appearance of p-anisidine is a strong indicator of amide bond hydrolysis. This can be catalyzed by trace amounts of acid or base, or even by residual moisture in your sample or storage container. The methoxy group on the phenyl ring is an electron-donating group at the para position, which can influence the rate of hydrolysis.

Another possibility, though generally less common under standard storage conditions, is the reaction of the alkyl chloride moiety, potentially with trace nucleophiles.

Preventative Measures:

  • Thorough Drying: Ensure your final product is completely dry before storage. Lyophilization or drying under high vacuum over a desiccant like phosphorus pentoxide is recommended.

  • Inert Atmosphere: Store the compound under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric moisture.

  • Controlled Temperature: Store at a reduced temperature (-20 °C is often suitable) to slow down the rate of any potential degradation reactions.

  • Purity of Solvents: If stored in solution, ensure the solvent is of high purity, anhydrous, and free from acidic or basic impurities.

FAQ 3: Instability Under Thermal Stress

Question: I am performing a reaction with 3-Chloro-n-(4-methoxyphenyl)propanamide at an elevated temperature and observing significant decomposition. What are the likely degradation pathways?

Answer: At elevated temperatures, several degradation pathways can become significant:

  • Accelerated Hydrolysis: Any residual water will lead to faster hydrolysis of the amide bond.

  • Intramolecular Cyclization: While potentially sluggish, there is a possibility of an intramolecular Friedel-Crafts-type reaction, where the acyl group attacks the aromatic ring. However, the amide group's orientation might not favor this.

  • Elimination/Substitution: The chloro-propyl chain can undergo elimination to form an unsaturated amide or substitution if nucleophiles are present in the reaction mixture.

  • Decomposition of the Alkyl Chloride: At very high temperatures, chlorinated organic compounds can decompose, potentially liberating HCl, which would then catalyze further degradation.[1][2]

Recommendations:

  • Whenever possible, use the lowest effective temperature for your reaction.

  • If high temperatures are unavoidable, ensure a strictly anhydrous and inert atmosphere.

  • Consider if a different synthetic route that avoids heating the final compound is possible.

FAQ 4: Photostability Concerns

Question: My experimental setup involves exposing solutions of 3-Chloro-n-(4-methoxyphenyl)propanamide to ambient light for extended periods. Should I be concerned about photolytic degradation?

Answer: Yes, compounds with aromatic rings and heteroatoms can be susceptible to photolytic degradation. The energy from UV or even visible light can promote bond cleavage or other reactions. The ICH Q1B guideline for photostability testing recommends exposing samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[3][4]

Mitigation Strategies:

  • Protect solutions from light by using amber glassware or wrapping containers in aluminum foil.

  • If light exposure is a necessary part of your experiment, run a control sample in the dark to quantify the extent of photolytic degradation.

Forced Degradation and Stability Indicating Studies

To proactively understand the stability of 3-Chloro-n-(4-methoxyphenyl)propanamide, it is highly recommended to perform forced degradation studies.[5][6][7] These studies intentionally stress the molecule to identify potential degradation products and establish stability-indicating analytical methods.

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60-80 °C for 24-48 hoursHydrolysis of the amide bond to form p-anisidine and 3-chloropropionic acid.
Base Hydrolysis 0.1 M NaOH at room temperature to 60 °C for 8-24 hoursSaponification of the amide bond. Potential for substitution of the chloride with hydroxide.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the aromatic ring or methoxy group.
Thermal Stress Solid sample at 80-105 °C for 48 hoursGeneral decomposition, potential for elimination or cyclization reactions.
Photolytic Stress Solution or solid exposed to light (ICH Q1B guidelines)Photolytic cleavage or rearrangement.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of 3-Chloro-n-(4-methoxyphenyl)propanamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat in a water bath at 80 °C.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at 60 °C.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal (Solution): Heat 1 mL of the stock solution at 80 °C.

    • Thermal (Solid): Place a known amount of the solid compound in an oven at 80 °C.

    • Control: Mix 1 mL of the stock solution with 1 mL of the solvent. Keep at room temperature, protected from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching:

    • For acidic samples, neutralize with an equivalent amount of NaOH.

    • For basic samples, neutralize with an equivalent amount of HCl.

  • Analysis: Dilute all samples to a suitable concentration and analyze by a stability-indicating method, such as HPLC-UV or LC-MS.

Visualizations

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis Pathways cluster_substitution Side-Chain Reactivity parent 3-Chloro-n-(4-methoxyphenyl)propanamide p_anisidine p-Anisidine parent->p_anisidine Acid or Base (Amide Cleavage) chloro_acid 3-Chloropropionic Acid parent->chloro_acid Acid or Base (Amide Cleavage) parent_sub 3-Chloro-n-(4-methoxyphenyl)propanamide hydroxy_prod 3-Hydroxy-n-(4-methoxyphenyl)propanamide parent_sub->hydroxy_prod Base/H2O (SN2 Substitution)

Caption: Potential degradation of 3-Chloro-n-(4-methoxyphenyl)propanamide.

Forced Degradation Workflow

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (HCl) start->acid Expose base Basic (NaOH) start->base Expose oxid Oxidative (H2O2) start->oxid Expose therm Thermal start->therm Expose photo Photolytic start->photo Expose quench Neutralize/ Quench Reaction acid->quench At Time Points base->quench At Time Points oxid->quench At Time Points therm->quench At Time Points photo->quench At Time Points analyze Analyze by HPLC or LC-MS quench->analyze report Identify Degradants & Assess Stability analyze->report

Caption: Workflow for a forced degradation study.

References

  • US20030176703A1: Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Technology Networks. (April 18, 2022).
  • N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827. PubChem.
  • Methoxy group. Wikipedia.
  • Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. Digital Commons @ Michigan Tech. (August 21, 2022).
  • Chiral Alkyl Halides: Underexplored Motifs in Medicine. PMC - PubMed Central. (November 4, 2016).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. (November 6, 1996).
  • Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE. ChemicalBook. (July 15, 2023).
  • Q1B Photostability Testing of New Drug Substances and Products. FDA. (March 1996).
  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC - PubMed Central. (January 6, 2013).
  • Development of forced degradation and stability indic
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Element. (November 5, 2025).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Halo-n-(4-methoxyphenyl)propanamides in Synthesis and Beyond

In the landscape of modern drug discovery and materials science, the N-(4-methoxyphenyl)propanamide scaffold serves as a versatile backbone for a multitude of functional molecules. The introduction of a halogen atom onto...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the N-(4-methoxyphenyl)propanamide scaffold serves as a versatile backbone for a multitude of functional molecules. The introduction of a halogen atom onto the propanamide side chain unlocks a powerful tool for modulating the physicochemical properties, reactivity, and biological activity of these compounds. This guide provides a comprehensive comparative analysis of fluoro-, chloro-, bromo-, and iodo-n-(4-methoxyphenyl)propanamides, offering insights into their synthesis, reactivity, and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and utilization of these valuable synthetic intermediates.

The Synthetic Landscape: A Comparative Overview

The most direct and common route to halo-n-(4-methoxyphenyl)propanamides is the N-acylation of 4-methoxyaniline (p-anisidine) with the corresponding 3-halopropanoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is generally efficient and high-yielding. However, the choice of halogen can influence reaction conditions and outcomes.

General Synthetic Scheme

The fundamental reaction involves the attack of the nucleophilic nitrogen of 4-methoxyaniline on the electrophilic carbonyl carbon of the 3-halopropanoyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.

reagents 4-Methoxyaniline + 3-Halopropanoyl Chloride (X = F, Cl, Br, I) product Halo-n-(4-methoxyphenyl)propanamide reagents->product N-Acylation conditions Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) 0°C to room temperature conditions->reagents

Caption: General synthesis of halo-n-(4-methoxyphenyl)propanamides.

Comparative Synthesis Data

While a direct, side-by-side experimental comparison of all four syntheses is not extensively documented in the literature, we can extrapolate expected outcomes based on the known reactivity of the acylating agents and available data for specific derivatives. A high-yield synthesis for 3-chloro-N-(4-methoxyphenyl)propanamide has been reported, achieving a 96.2% yield.[1]

Halogen (X)3-Halopropanoyl Chloride ReactivityExpected Reaction RateAnticipated YieldKey Considerations
F HighestFastestGood to Excellent3-Fluoropropanoyl chloride is highly reactive and moisture-sensitive. Reactions may require stricter anhydrous conditions.
Cl HighFastExcellent (documented at 96.2%)[1]A well-balanced, reactive, and readily available starting material.
Br ModerateModerateGood to Excellent3-Bromopropanoyl chloride is a versatile reagent, often used when milder conditions are preferred over the chloro-analogue.
I LowestSlowestGood3-Iodopropanoyl chloride is the least reactive and may require longer reaction times or gentle heating to achieve high conversion.

Causality Behind Experimental Choices: The choice of an aprotic solvent like dichloromethane (DCM) is crucial to prevent hydrolysis of the highly reactive acyl chloride. The reaction is initiated at 0°C to control the initial exothermic reaction, particularly with the more reactive fluoro and chloro acyl chlorides, and then allowed to warm to room temperature to ensure completion.

Reactivity in Nucleophilic Substitution: The Halogen's Role as a Leaving Group

A primary application of these compounds is as intermediates where the halogen atom is subsequently displaced by a nucleophile to introduce further molecular diversity. The reactivity in such SN2 reactions is directly governed by the nature of the carbon-halogen bond.

The established trend for leaving group ability in nucleophilic substitution is I > Br > Cl > F . This is a consequence of two main factors:

  • Bond Strength: The C-I bond is the longest and weakest, making it the easiest to break. Conversely, the C-F bond is the shortest and strongest.

  • Leaving Group Stability: The larger iodide ion can better stabilize the negative charge over its larger electron cloud, making it a more stable, and thus better, leaving group.

reactivity Reactivity in Nucleophilic Substitution iodine Iodo-derivative (Highest Reactivity) reactivity->iodine bromine Bromo-derivative iodine->bromine chlorine Chloro-derivative bromine->chlorine fluorine Fluoro-derivative (Lowest Reactivity) chlorine->fluorine

Caption: Reactivity trend in nucleophilic substitution.

Comparative Reactivity Data
Halogen (X)C-X Bond Energy (kJ/mol)Relative Leaving Group AbilityPredicted Reaction Rate
F ~485Very PoorVery Slow
Cl ~340GoodModerate
Br ~285Very GoodFast
I ~210ExcellentVery Fast

This predictable trend in reactivity is a cornerstone of synthetic planning. For rapid and efficient displacement, the iodo- and bromo-derivatives are preferred. The chloro-derivative offers a good balance of reactivity and stability, while the fluoro-derivative is generally unreactive towards nucleophilic substitution and is more often incorporated for its effects on biological properties.

A Comparative Look at Physicochemical Properties

The identity of the halogen atom significantly influences the physical properties of the molecule, which in turn can affect its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a drug development context.

PropertyFluoro-Chloro-Bromo-Iodo-
Molecular Weight LowestHighest
Melting/Boiling Point LowestIncreasingTrend[2]Highest
Density LowestIncreasingTrend[3]Highest
Lipophilicity (logP) Generally increases compared to HGenerally higher than FGenerally higher than ClHighest
Solubility in Water Generally low[3]DecreasingTrend[4]Lowest

Expert Insights: The increasing molecular weight and size of the halogen from fluorine to iodine lead to stronger van der Waals forces, resulting in higher melting and boiling points.[2] While all are expected to have low water solubility, they should be soluble in common organic solvents.[3]

Applications in Drug Development and Beyond

The halo-n-(4-methoxyphenyl)propanamide scaffold is a valuable precursor for various biologically active molecules. The chloro-derivative, for instance, is utilized in the synthesis of antimicrobial agents.[5] The choice of halogen can be a strategic decision in drug design:

  • Fluoro-derivatives: The C-F bond is highly stable to metabolic degradation. Fluorine can also alter the pKa of nearby functional groups and participate in favorable protein-ligand interactions.

  • Chloro- and Bromo-derivatives: These offer a balance of metabolic stability and synthetic versatility, acting as key intermediates for further functionalization via nucleophilic substitution or cross-coupling reactions.

  • Iodo-derivatives: The high reactivity of the C-I bond makes these ideal for complex syntheses where efficient displacement is paramount. The iodine atom can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.

Experimental Protocols

Synthesis of 3-Chloro-N-(4-methoxyphenyl)propanamide[1]

start Start step1 Dissolve p-Anisidine and Triethylamine in MEK start->step1 step2 Cool to 10°C step1->step2 step3 Slowly add 3-Chloropropionyl Chloride step2->step3 step4 Reflux for 1 hour step3->step4 step5 Cool to 50°C step4->step5 step6 Filter and wash with water step5->step6 step7 Dry the product step6->step7 end End step7->end

Caption: Workflow for the synthesis of 3-chloro-n-(4-methoxyphenyl)propanamide.

Materials:

  • p-Anisidine (1.0 eq)

  • Triethylamine (Et₃N) (1.0 eq)

  • Methyl ethyl ketone (MEK)

  • 3-Chloropropionyl chloride (1.0 eq)

Procedure:

  • Charge a three-necked flask with p-anisidine, triethylamine, and methyl ethyl ketone.

  • Cool the resulting slurry to 10°C.

  • Slowly add 3-chloropropionyl chloride. Allow the temperature to rise to 60°C during the addition.

  • Reflux the mixture for 1 hour.

  • Cool the mixture to 50°C.

  • Collect the solid product by filtration and wash with water.

  • Dry the product at 50°C to a constant weight.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting p-anisidine is consumed. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, and its purity assessed by HPLC.

General Protocol for a Comparative Nucleophilic Substitution Reaction

This protocol provides a framework for experimentally comparing the reactivity of the different halo-derivatives.

Materials:

  • Halo-n-(4-methoxyphenyl)propanamide (X = Cl, Br, I) (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In separate, identical reaction vessels under an inert atmosphere, dissolve each of the chloro-, bromo-, and iodo-n-(4-methoxyphenyl)propanamides in DMF.

  • Add sodium azide to each reaction mixture.

  • Maintain the reactions at a constant temperature (e.g., 60°C).

  • Monitor the progress of each reaction by taking aliquots at regular time intervals and analyzing them by TLC or LC-MS.

  • The relative rates of reaction can be determined by comparing the time taken for the consumption of the starting material in each case.

Conclusion

The choice of halogen in the halo-n-(4-methoxyphenyl)propanamide series is a critical decision that profoundly impacts the synthetic strategy and the properties of the final product. The fluoro-derivative offers metabolic stability at the cost of reactivity. The chloro- and bromo-derivatives provide a versatile balance for further synthetic transformations. The iodo-derivative is the most reactive, making it the ideal choice for efficient nucleophilic displacement reactions. By understanding the comparative advantages and disadvantages of each halogenated analogue, researchers can strategically design and synthesize novel molecules with tailored properties for a wide range of applications in the pharmaceutical and chemical sciences.

References

[6] Betz, R. et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, E67, o2868. Available at: [Link]

[7] Betz, R. et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. Available at: [Link]

[8] Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8). Retrieved from [Link]

[9] Crystals. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]

[10] ResearchGate. (2025). (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

[1] Google Patents. (2003). US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Retrieved from

[11] Guerrab, F. et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 625–629. Available at: [Link]

[12] National Center for Biotechnology Information. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Anticancer Activity. ACS Omega. Available at: [Link]

[13] ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... Retrieved from [Link]

[14] Abdel-Latif, E. et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3375-3405. Available at: [Link]

[15] Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

[16] eJournals @ Oklahoma State University Library. (n.d.). Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks. Retrieved from [Link]

[17] Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Retrieved from

[18] National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

[19] MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

[20] PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

[21] ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]

[4] Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides. Retrieved from [Link]

[22] National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

[3] Chemistry Student. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

[23] MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences. Available at: [Link]

[24] Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]

[25] PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. Retrieved from [Link]

[2] CK-12 Foundation. (2026). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of 3-Chloro-N-(4-methoxyphenyl)propanamide Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment ca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in the development pipeline. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structure of 3-Chloro-N-(4-methoxyphenyl)propanamide and its derivatives, a scaffold of interest due to its presence in various chemical libraries and potential biological relevance.[1][2][3]

The Integrated Analytical Workflow

No single technique can provide a complete picture. A robust validation strategy involves a logical flow of experiments where the output of one method complements and confirms the others. The initial confirmation of molecular weight by Mass Spectrometry is followed by the detailed mapping of the molecular framework by NMR, with FTIR serving as a rapid check for the presence of key functional groups.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analysis cluster_validation Data Integration & Validation Start Synthesized Derivative Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification MS Mass Spectrometry (MS) Purification->MS Is MW correct? FTIR FTIR Spectroscopy Purification->FTIR Quick Functional Group Check NMR NMR Spectroscopy ('H, '³C) MS->NMR Confirm Composition Integration Integrate & Correlate Data MS->Integration NMR->Integration FTIR->Integration Structure Structure Confirmed Integration->Structure All data consistent Revise Structure Inconsistent: Re-evaluate Integration->Revise Discrepancies found

Caption: Integrated workflow for structural validation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Before investing significant time in detailed NMR analysis, it is paramount to confirm that the compound has the correct molecular weight. MS provides a rapid and highly accurate measurement of the mass-to-charge ratio (m/z), serving as the first critical checkpoint in structural validation. For halogenated compounds like 3-Chloro-N-(4-methoxyphenyl)propanamide, MS offers an additional layer of confirmation through the characteristic isotopic pattern of chlorine.

Experimental Protocol: Electron Spray Ionization (ESI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution must be free of any particulate matter.

  • Instrumentation Setup: Use an ESI source in positive ion mode. The mobile phase is typically a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data over a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 100-500).

  • Analysis: Identify the molecular ion peak. For 3-Chloro-N-(4-methoxyphenyl)propanamide, expect a protonated molecule [M+H]⁺ at m/z 214.06. Critically, look for the A+2 peak at m/z 216.06, which arises from the ³⁷Cl isotope. The intensity ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) should be approximately 3:1.

Data Presentation & Interpretation

High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing an exact mass that can confirm the elemental formula to within a few parts per million (ppm), leaving no ambiguity.

FeatureExpected Value for C₁₀H₁₂ClNO₂Rationale & Significance
Molecular Formula C₁₀H₁₂ClNO₂The fundamental building blocks of the molecule.
Monoisotopic Mass 213.0557The exact mass used for HRMS confirmation.[7]
[M+H]⁺ (HRMS) 214.0630Confirms elemental composition with high confidence.
³⁵Cl / ³⁷Cl Ratio ~3:1A definitive signature for the presence of one chlorine atom.
Key Fragments (EI-MS) m/z 123, 108, 77Fragments corresponding to the methoxyphenylamine cation, its subsequent fragments, and cleavage of the propanamide side chain provide clues to the compound's connectivity.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: While MS confirms what atoms are present, NMR reveals how they are connected. It is the most powerful technique for the unambiguous elucidation of molecular structure in solution. For derivatives of 3-Chloro-N-(4-methoxyphenyl)propanamide, ¹H and ¹³C NMR provide a complete map of the proton and carbon environments, respectively. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are pieces of a puzzle that, when assembled, reveal the complete molecular architecture.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it prevents the exchange of the N-H proton, allowing it to be observed clearly.

  • Instrumentation Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time than ¹H NMR. Typical spectral width is 0-200 ppm.

  • Advanced Analysis (Optional): If the structure is novel or ¹H signals are heavily overlapped, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton-proton and proton-carbon connectivities.[8]

Data Presentation & Interpretation

The expected spectral data provides a unique fingerprint for the core structure. Any deviation or addition to these signals points to a modification in the derivative.

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons~7.4 (d, J≈9 Hz)Doublet2HProtons ortho to NH
Aromatic Protons~6.8 (d, J≈9 Hz)Doublet2HProtons ortho to OCH₃
Amide Proton~8.0 (s)Singlet (broad)1HN-H
Methoxy Protons~3.8 (s)Singlet3HO-CH₃
Methylene Protons~3.9 (t, J≈6 Hz)Triplet2H-CH₂-Cl
Methylene Protons~2.8 (t, J≈6 Hz)Triplet2H-CO-CH₂-
¹³C NMR Chemical Shift (δ, ppm)Assignment
Carbonyl~170C=O
Aromatic (C-O)~156C-OCH₃
Aromatic (C-N)~131C-NH
Aromatic (CH)~122, ~114Aromatic CH carbons
Methoxy~55O-CH₃
Methylene~41-CO-CH₂-
Methylene~39-CH₂-Cl

Causality: The triplet multiplicity for the two methylene groups is a classic example of spin-spin coupling, confirming their adjacency (-CH₂-CH₂-). The downfield shift of the methylene group at ~3.9 ppm is caused by the deshielding effect of the electronegative chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: FTIR is a rapid, non-destructive technique that excels at identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent and cost-effective confirmatory tool. For this class of compounds, it quickly verifies the presence of the critical secondary amide linkage, the aromatic ring, and the alkyl halide.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation

The presence of strong, characteristic absorption bands confirms the key structural motifs.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3300Medium, sharpN-H StretchSecondary Amide
3100-3000MediumC-H StretchAromatic
2950-2850MediumC-H StretchAliphatic (CH₂, CH₃)
~1660StrongC=O Stretch (Amide I)Secondary Amide[9][10]
~1540StrongN-H Bend (Amide II)Secondary Amide[9]
~1510StrongC=C StretchAromatic Ring
~1240StrongC-O StretchAryl Ether (Methoxy)
~750StrongC-Cl StretchAlkyl Chloride

Causality: The position of the Amide I band (~1660 cm⁻¹) is lower than that of a typical ketone due to the resonance effect of the nitrogen lone pair, which imparts partial single-bond character to the C=O bond.[11] This is a hallmark of the amide functional group.[12]

Integrated Decision Framework

A logical approach is essential when analyzing novel derivatives. This flowchart outlines a self-validating decision process based on the integrated data.

Decision_Framework Start Start: Purified Compound MS Run HRMS Start->MS CheckMW Correct MW and Cl Isotope Pattern? MS->CheckMW NMR Acquire 'H and '³C NMR CheckMW->NMR Yes Failure Validation Failed: Impurity or Wrong Structure. Re-purify / Re-synthesize. CheckMW->Failure No CheckNMR All Signals Match Expected Structure? NMR->CheckNMR FTIR Run FTIR CheckNMR->FTIR Yes CheckNMR->Failure No CheckFTIR Key Functional Groups Present? FTIR->CheckFTIR Success Validation Complete: Structure Confirmed CheckFTIR->Success Yes CheckFTIR->Failure No

Caption: Decision framework for structural validation.

Conclusion

The structural validation of 3-Chloro-N-(4-methoxyphenyl)propanamide derivatives is a non-negotiable step in the research and development process. A superficial analysis is a risk to the integrity of any project. By employing an orthogonal and integrated strategy—leveraging the molecular weight and compositional certainty of Mass Spectrometry, the detailed architectural map from NMR, and the rapid functional group confirmation of FTIR—researchers can achieve an unassailable level of confidence in their molecular structures. This multi-faceted approach is not just a methodology; it is a commitment to scientific rigor, ensuring that the data generated is both reliable and reproducible, thereby upholding the highest standards of scientific integrity.

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868. [Link]

  • ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-chloro-N-(4-methoxyphenyl)propanamide. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

  • Chemsrc. (2025). 3-Chloro-N-(4-methoxy-phenyl)-propionamide. Retrieved January 27, 2026, from [Link]

  • European Medicines Agency. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved January 27, 2026, from [Link]

  • Luís, Â., et al. (2022). Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. Molecules, 27(15), 4988. [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Retrieved January 27, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 27, 2026, from [Link]

  • PubMed. (1995). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. Chemistry and Physics of Lipids, 76(2), 115-124. [Link]

  • Arabian Journal of Chemistry. (2022). Recent studies on advance spectroscopic techniques for the identification of microorganisms: A review. Arabian Journal of Chemistry, 15(1), 103527. [Link]

  • YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Link]

  • The Pharma Master. (2024, May 26). Quality Control Measures for APIs. Retrieved January 27, 2026, from [Link]

  • MDPI. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 12(10), 1461. [Link]

  • ResearchGate. (n.d.). Analytical Techniques for Characterization of Nanomaterials. Retrieved January 27, 2026, from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. (2016). Analytical Methods for Characterization of Nanomaterial Surfaces. Analytical Chemistry, 88(1), 409-434. [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link]

  • ResearchGate. (n.d.). Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Labeling Reagent that Facilitates Sensitive Fluorescence and ESI-MS Detection. Retrieved January 27, 2026, from [Link]

  • Coherent Market Insights. (2025, February 18). Regulatory Standards for Active Pharmaceutical Ingredients Ensuring Safety and Compliance. [Link]

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Validation

Benchmarking New Synthetic Routes for 3-Chloro-N-(4-methoxyphenyl)propanamide: A Comparative Guide

An authoritative guide for researchers, scientists, and drug development professionals. In the intricate process of drug discovery and chemical synthesis, the efficiency, safety, and scalability of producing key intermed...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

In the intricate process of drug discovery and chemical synthesis, the efficiency, safety, and scalability of producing key intermediates are paramount. 3-Chloro-N-(4-methoxyphenyl)propanamide is a pivotal building block, instrumental in the synthesis of a variety of more complex molecules. This guide offers a detailed comparative analysis of the synthetic routes to this compound, benchmarking established methods against modern, innovative alternatives. By grounding our discussion in experimental data and mechanistic principles, we aim to provide you with the critical insights needed to select the optimal synthetic strategy for your laboratory or production goals.

Part 1: The Established Route - The Schotten-Baumann Reaction

The most conventional and widely documented method for synthesizing 3-Chloro-N-(4-methoxyphenyl)propanamide is the acylation of p-anisidine with 3-chloropropionyl chloride.[1][2] This classic transformation, known as the Schotten-Baumann reaction, is valued for its reliability and generally high yields.[3][4]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of p-anisidine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base, typically an aqueous solution of sodium bicarbonate or an organic amine like triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[3]

Standard Experimental Protocol

Materials:

  • p-Anisidine

  • 3-Chloropropionyl chloride

  • Toluene or Dichloromethane (DCM)

  • Aqueous Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath (0-5 °C), dissolve p-anisidine in the chosen organic solvent (e.g., Toluene).

  • Add the base. If using aqueous NaHCO₃, a biphasic system is formed.

  • Slowly add 1.0 to 1.2 equivalents of 3-chloropropionyl chloride to the stirred solution, ensuring the temperature remains low to control the exothermic reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 2-4 hours, monitoring progress with Thin-Layer Chromatography (TLC).

  • Upon completion, if a biphasic system was used, separate the organic layer. If DCM/TEA was used, wash the mixture with water.

  • Wash the organic layer sequentially with deionized water and brine to remove residual salts and base.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization (e.g., from ethanol) to yield the final product. The melting point of the pure compound is reported to be in the range of 126-128 °C.[1]

Performance Analysis: Schotten-Baumann Route
ParameterPerformance DataRationale & Considerations
Yield Typically 90-95%This is a highly efficient and well-established reaction. Yields are consistently high when stoichiometry and temperature are controlled.[1][2]
Purity >98% after recrystallizationThe product often crystallizes readily from the reaction mixture, allowing for simple purification.
Reaction Time ~4 hoursThe reaction is relatively fast at room temperature after the initial controlled addition.[2]
Scalability ExcellentThe protocol is straightforward and has been successfully implemented on an industrial scale.
Safety Concerns High3-Chloropropionyl chloride is highly corrosive, lachrymatory, and reacts violently with water. Strict engineering controls (fume hood) and personal protective equipment (PPE) are mandatory.
Atom Economy ModerateThe reaction generates a stoichiometric amount of salt byproduct (e.g., NaCl or triethylammonium chloride) that must be disposed of.

Part 2: Novel Synthetic Strategies - Moving Beyond Acyl Chlorides

While effective, the reliance on hazardous acyl chlorides in the Schotten-Baumann reaction has spurred the development of safer and more sustainable alternatives. Amide formation is a cornerstone of organic chemistry, and greener methods are a major focus of modern research.[5][6][7]

Direct Carboxylic Acid-Amine Coupling

This strategy avoids the need for 3-chloropropionyl chloride by directly coupling 3-chloropropionic acid with p-anisidine. This transformation is not spontaneous and requires an activating or "coupling" agent to convert the carboxylic acid's hydroxyl group into a better leaving group.

G cluster_0 Reactant Mixing cluster_1 Reaction Mechanism cluster_2 Workup & Purification 3-Chloropropionic Acid 3-Chloropropionic Acid Acid_Activation Activation of Carboxylic Acid 3-Chloropropionic Acid->Acid_Activation p-Anisidine p-Anisidine Nucleophilic_Attack Nucleophilic Attack by Amine p-Anisidine->Nucleophilic_Attack Coupling_Agent Coupling Agent (e.g., DCC, EDC, HATU) Coupling_Agent->Acid_Activation Solvent Aprotic Solvent (e.g., DMF, DCM) Acid_Activation->Nucleophilic_Attack Amide_Formation Amide Bond Formation Nucleophilic_Attack->Amide_Formation Byproduct_Removal Filtration of Byproducts (e.g., DCU) Amide_Formation->Byproduct_Removal Aqueous_Workup Aqueous Wash Byproduct_Removal->Aqueous_Workup Purification Chromatography or Recrystallization Aqueous_Workup->Purification Product 3-Chloro-N-(4-methoxyphenyl)propanamide Purification->Product

Caption: Workflow for direct amide synthesis via coupling agents.

FeatureSchotten-BaumannDirect Coupling
Reagent Hazard High (corrosive acyl chloride)Lower (coupling agents are irritants/sensitizers but less acutely hazardous)
Atom Economy ModeratePoor (large coupling agent byproducts are generated)
Yield High (90-95%)Variable (70-90%), highly dependent on the coupling agent used.
Cost Low (bulk chemicals)High (coupling agents are specialty chemicals)
Workup Simple extraction/filtrationMore complex; often requires filtration of byproducts (e.g., DCU from DCC) and/or chromatography.

Expert Insight: The direct coupling method is a mainstay in medicinal chemistry for small-scale synthesis where avoiding harsh reagents is prioritized over cost and atom economy. For large-scale production, the cost and waste generation often make it less viable than the traditional route.

Continuous Flow Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing. Reagents are pumped through a network of tubes and mixed in a microreactor, where the reaction occurs. This technology offers superior control and safety.[8][9] A flow process can be designed for either the Schotten-Baumann reaction or a direct coupling method.[10][11]

G Reagent_1 p-Anisidine + Base in Solvent Pump_1 Pump A Reagent_1->Pump_1 Reagent_2 3-Chloropropionyl Chloride in Solvent Pump_2 Pump B Reagent_2->Pump_2 Mixer T-Mixer Pump_1->Mixer Pump_2->Mixer Reactor Reactor Coil (Controlled Temperature) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Stream to Workup BPR->Collection

Caption: Schematic of a continuous flow system for amide synthesis.

ParameterBatch Processing (Schotten-Baumann)Continuous Flow Processing
Safety Significant risk at scale due to large volumes of hazardous reagents and potential for thermal runaway.Inherently safer. Small reactor volumes and high surface-area-to-volume ratio prevent thermal runaway and minimize operator exposure.[9]
Process Control Difficult to maintain uniform temperature and mixing, especially in large reactors.Precise, computerized control over temperature, pressure, stoichiometry, and residence time leads to higher consistency.
Efficiency Slower reaction times may be needed for safety. Downtime between batches reduces overall throughput.Accelerated reaction rates due to superior heat/mass transfer. Continuous operation maximizes throughput.[12]
Scalability Scaling up requires engineering new, larger vessels ("scale-up" challenges).Achieved by running the system for longer or by "numbering-up" (running multiple reactors in parallel).
Initial Investment Lower for standard laboratory glassware.Higher due to the cost of pumps, reactors, and control systems.

Expert Insight: Continuous flow is a superior technology for the large-scale, on-demand production of intermediates like 3-Chloro-N-(4-methoxyphenyl)propanamide, especially when using hazardous reagents.[13] The enhanced safety and process control can lead to a higher quality, more consistent product with less waste, justifying the initial capital investment for industrial applications.

Conclusion and Recommendation

The choice of a synthetic route for 3-Chloro-N-(4-methoxyphenyl)propanamide is a function of scale, safety requirements, and economic constraints.

  • For Bench-Scale Laboratory Synthesis: The Schotten-Baumann reaction remains the most practical and cost-effective method. Its high yield and simple procedure are ideal for producing gram-to-kilogram quantities, provided the appropriate safety measures for handling 3-chloropropionyl chloride are strictly followed.

  • For High-Value, Small-Scale Applications: Direct coupling methods offer a valuable alternative when the use of highly corrosive acyl chlorides is undesirable, such as in the rapid synthesis of analogues in a medicinal chemistry setting.

  • For Industrial Production and Process Development: Continuous flow chemistry is the state-of-the-art approach. It mitigates the significant safety risks of the Schotten-Baumann reaction at scale, while offering unparalleled process control, reproducibility, and efficiency. It represents a greener, safer, and ultimately more economical path for commercial-scale manufacturing.

As the chemical and pharmaceutical industries continue to embrace the principles of green chemistry, we anticipate a continued shift towards technologies like flow synthesis that enhance safety and sustainability without compromising efficiency.

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, E67(11), o2868. [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (2016).
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  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (2004).
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  • Praveen Kumar Darsi, S. S., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
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  • A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC - NIH. Accessed January 27, 2026. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 3-Chloro-n-(4-methoxyphenyl)propanamide

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, in-depth procedural information for the proper disposal of 3-Chloro-n-(4-methoxyphenyl)propanamide (CAS No. 19313-87-2), ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each procedural step.

Understanding the Compound: A Profile of 3-Chloro-n-(4-methoxyphenyl)propanamide

3-Chloro-n-(4-methoxyphenyl)propanamide is a halogenated derivative of a secondary amide.[1] Its chemical structure, containing a chlorinated aliphatic chain and an aromatic amide group, informs its reactivity and dictates the necessary precautions for its handling and disposal.

Table 1: Physicochemical Properties of 3-Chloro-n-(4-methoxyphenyl)propanamide

PropertyValueSource
Molecular Formula C₁₀H₁₂ClNO₂[2]
Molecular Weight 213.66 g/mol [3]
Appearance White to Off-White Solid[2]
Melting Point 126 - 128 °C[2]
Boiling Point 397.7 ± 27.0 °C (Predicted)[2]
Density 1.225 ± 0.06 g/cm³ (Predicted)[2]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[2]

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Chloro-n-(4-methoxyphenyl)propanamide is classified as Acute Toxicity, Oral (Category 4) , with the hazard statement "Harmful if swallowed".[3] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Essential PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[4]

The Core Directive: Compliant Disposal Procedures

The primary and most crucial step in the disposal of 3-Chloro-n-(4-methoxyphenyl)propanamide is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [4] Doing so can lead to the contamination of water systems and pose a threat to aquatic life.

Waste Characterization and RCRA Classification

In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While 3-Chloro-n-(4-methoxyphenyl)propanamide is not explicitly listed as a "P" or "U" hazardous waste, it must be evaluated for hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[5][6]

Given its chemical structure as a halogenated organic compound, it is highly likely to be classified as a hazardous waste. It is the responsibility of the waste generator (the laboratory) to make this determination. In the absence of a specific listing, it is prudent to manage it as a hazardous waste. The waste may fall under the D004-D043 toxicity characteristic if it leaches specific toxic constituents above regulatory limits, though this is less likely for a pure compound.[5][7] More commonly, it would be managed based on its general hazardous nature.

Primary Disposal Method: Incineration

The recommended and most environmentally sound method for the disposal of 3-Chloro-n-(4-methoxyphenyl)propanamide is through a licensed hazardous waste disposal company that utilizes controlled incineration with flue gas scrubbing .[4] This high-temperature process ensures the complete destruction of the compound, while the scrubbing system neutralizes harmful combustion byproducts, such as hydrogen chloride gas.

Step-by-Step Disposal Protocol:

  • Segregation: Collect waste 3-Chloro-n-(4-methoxyphenyl)propanamide and any materials heavily contaminated with it (e.g., weighing papers, contaminated gloves) in a designated, properly labeled hazardous waste container.

  • Containerization: The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "3-Chloro-n-(4-methoxyphenyl)propanamide," and the approximate quantity of waste.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Professional Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) office or a contracted licensed hazardous waste disposal company.

In-Laboratory Spill and Decontamination Procedures

Accidents happen. A swift and appropriate response to a spill is critical to maintaining a safe laboratory environment.

Small Spill Cleanup

For small spills of solid 3-Chloro-n-(4-methoxyphenyl)propanamide:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate personal protective equipment.

  • Containment: Gently cover the spill with an absorbent material to prevent the generation of dust.

  • Collection: Carefully scoop the spilled material and absorbent into a designated hazardous waste container. Avoid dry sweeping, which can create airborne dust.

  • Decontamination: Decontaminate the spill area. (See Section 4.2 for details).

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Decontamination of Surfaces and Glassware

For routine decontamination of surfaces and glassware that have come into contact with 3-Chloro-n-(4-methoxyphenyl)propanamide:

  • Initial Rinse: Rinse the glassware or wipe the surface with a suitable solvent in which the compound is soluble (e.g., methanol, used in a fume hood). Collect this solvent rinse as hazardous waste.

  • Wash: Wash the glassware or surface with laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

A Note on Chemical Neutralization:

While amides can undergo hydrolysis with strong acids or bases, this is generally a slow process and may require heat.[8] Attempting to neutralize small spills with strong acids or bases in the open lab is not recommended as it can lead to uncontrolled reactions and the potential for splashing of corrosive materials. The reaction of chlorinated amides with oxidizing agents like sodium hypochlorite (bleach) can produce N-chloroamides, which may themselves be reactive and hazardous. Therefore, physical cleanup followed by disposal is the safest approach.

The Logic of Proper Disposal: Environmental Considerations

The responsible disposal of 3-Chloro-n-(4-methoxyphenyl)propanamide is not merely a regulatory requirement but an ethical obligation. Halogenated aromatic compounds can be persistent in the environment and may not readily biodegrade.[9] The introduction of such chemicals into the ecosystem can have unforeseen and potentially harmful effects on aquatic life and the broader environment.[4]

Disposal_Decision_Tree start Waste Generated: 3-Chloro-n-(4-methoxyphenyl)propanamide question1 Is the waste a pure compound or heavily contaminated material? start->question1 no_drain DO NOT dispose down the drain or in regular trash start->no_drain disposal_path Segregate into a labeled Hazardous Waste Container question1->disposal_path Yes spill_path Small Laboratory Spill question1->spill_path No (Spill) incineration Arrange for disposal via Licensed Hazardous Waste Vendor (Controlled Incineration) disposal_path->incineration spill_cleanup Follow Spill Cleanup Protocol: 1. Alert & Don PPE 2. Contain Dust 3. Collect Waste 4. Decontaminate Area spill_path->spill_cleanup spill_cleanup->disposal_path

Caption: Decision workflow for the proper handling and disposal of 3-Chloro-n-(4-methoxyphenyl)propanamide waste.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 3-Chloro-n-(4-methoxyphenyl)propanamide is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide—treating the compound as hazardous waste, utilizing professional disposal services for incineration, and following safe in-laboratory cleanup and decontamination protocols—researchers can ensure a safe working environment and contribute to the preservation of our ecosystem. Your commitment to these principles is a testament to your scientific integrity.

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